Technical Documentation Center

(2-hydroxyphenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-hydroxyphenyl)methanesulfonamide
  • CAS: 1897638-23-1

Core Science & Biosynthesis

Foundational

N-(2-Hydroxyphenyl)methanesulfonamide: Structural Properties, Synthesis, and Pharmacological Applications

Executive Summary N-(2-Hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Characterized by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Characterized by the presence of an ortho-substituted phenolic hydroxyl group and a methanesulfonamide moiety, this compound serves as a critical pharmacophore in the development of selective β2​ -adrenergic agonists, COX-2 inhibitors, and novel antioxidant therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores the mechanistic basis of its pharmacological applications.

Chemical Structure and Physicochemical Properties

The structural uniqueness of N-(2-hydroxyphenyl)methanesulfonamide lies in its capacity for both intra- and intermolecular hydrogen bonding. The proximity of the hydrogen-bond-donating sulfonamide (-NH) and the phenolic hydroxyl (-OH) at the ortho position creates a dynamic electronic environment that influences the molecule's pKa, lipophilicity, and receptor-binding kinetics.

The methanesulfonamide group ( CH3​SO2​NH− ) is a well-documented bioisostere for the phenolic hydroxyl group found in endogenous catecholamines[1]. This substitution fundamentally alters the metabolic stability of the molecule while preserving its target affinity.

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound:

PropertyValue
Chemical Name N-(2-Hydroxyphenyl)methanesulfonamide
CAS Number 6912-38-5
Molecular Formula C 7​ H 9​ NO 3​ S
Molecular Weight 187.22 g/mol
SMILES String CS(=O)(=O)NC1=CC=CC=C1O
Calculated LogP (CLogP) ~0.28
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Phenolic oxygen)

Synthesis Methodology and Mechanism

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide relies on the selective N-sulfonylation of 2-aminophenol. As a Senior Application Scientist, it is critical to emphasize that 2-aminophenol contains two nucleophilic centers (the amine and the hydroxyl). The causality behind the experimental conditions—specifically temperature control and base selection—is to drive chemoselectivity toward the amine while preventing O-sulfonylation or bis-sulfonylation.

Step-by-Step Synthetic Protocol
  • Preparation: Dissolve 10.0 mmol (1.09 g) of 2-aminophenol in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol (0.97 mL) of anhydrous pyridine to the solution. Expertise Note: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the amine which would otherwise halt the nucleophilic attack.

  • Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath.

  • Electrophile Addition: Slowly add 10.5 mmol (0.81 mL) of methanesulfonyl chloride dropwise over 15 minutes. Expertise Note: Dropwise addition at 0°C suppresses the kinetic energy required for the weaker oxygen nucleophile to react, ensuring >95% chemoselectivity for N-sulfonylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

  • Workup (Self-Validating Step): Quench the reaction with 15 mL of 1N HCl to protonate and remove excess pyridine into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-hydroxyphenyl)methanesulfonamide.

Analytical Validation

To trust the protocol, the product must be validated via 1 H-NMR (DMSO-d 6​ ). The self-validating markers are:

  • ~9.5 ppm (singlet, 1H): Phenolic -OH proton.

  • ~8.8 ppm (singlet, 1H): Sulfonamide -NH proton.

  • ~2.9 ppm (singlet, 3H): Methanesulfonyl -CH 3​ protons.

  • Absence of the broad primary amine (-NH 2​ ) peak at ~4.5 ppm confirms complete conversion.

SynthesisWorkflow A 2-Aminophenol (Starting Material) C Nucleophilic Substitution (0°C) A->C Pyridine / DCM B Methanesulfonyl Chloride B->C D N-(2-Hydroxyphenyl) methanesulfonamide C->D Workup & Recrystallization E LC-MS & NMR Validation D->E QC Check

Caption: Workflow for the chemoselective synthesis and validation of N-(2-hydroxyphenyl)methanesulfonamide.

Pharmacological Significance and Derivative Applications

β2​ -Adrenergic Receptor Agonists (The Zinterol Paradigm)

The most prominent application of the N-(2-hydroxyphenyl)methanesulfonamide scaffold is in the design of selective β2​ -adrenergic receptor agonists, such as Zinterol (CAS: 37000-20-7)[1].

In endogenous catecholamines (like adrenaline), the meta-hydroxyl group of the catechol ring is rapidly methylated by Catechol-O-methyltransferase (COMT), resulting in a very short biological half-life. By replacing the meta-hydroxyl with a methanesulfonamide group (forming the N-(2-hydroxyphenyl)methanesulfonamide core), the molecule becomes highly resistant to COMT degradation.

Mechanistically, the sulfonamide oxygen atoms and the -NH proton perfectly mimic the hydrogen-bonding geometry of the original catechol, interacting with critical serine residues (Ser203, Ser204, Ser207) in the transmembrane helices of the β2​ -adrenergic GPCR. This triggers a conformational change that activates the Gs protein, leading to adenylate cyclase activation, cAMP accumulation, and ultimately smooth muscle relaxation (bronchodilation).

Beta2Pathway Agonist Zinterol-like Agonist (Sulfonamide Scaffold) Receptor Beta-2 Adrenergic Receptor (GPCR) Agonist->Receptor Binds Transmembrane Helices GProtein Gs Protein Activation Receptor->GProtein Conformational Change AC AC GProtein->AC Alpha-s Subunit PKA Protein Kinase A (PKA) Activation AC->PKA cAMP Accumulation Response Bronchodilation / Smooth Muscle Relaxation PKA->Response Phosphorylation Cascade

Caption: Signal transduction pathway of beta-2 adrenergic agonists utilizing the sulfonamide scaffold.

Antioxidant Therapeutics

Recent quantum-chemical modeling and empirical assays have demonstrated that sterically hindered derivatives of this scaffold, specifically N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide , exhibit potent antioxidant activity[2]. The presence of the bulky tert-butyl group stabilizes the phenoxy radical formed after the molecule donates a hydrogen atom to scavenge reactive oxygen species (ROS). The sulfonamide group further modulates the electron density of the aromatic ring, lowering the bond dissociation enthalpy (BDE) of the phenolic O-H bond, thereby accelerating radical scavenging kinetics[2].

References

  • PubChem, National Institutes of Health. Zinterol | C19H26N2O4S | CID 37990. Retrieved from[Link]

  • ResearchGate. QUANTUM-CHEMICAL CALCULATION OF N-(5-(TERT-BUTY1)-2- HYDROXYPHENYL)METHANESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2-hydroxyphenyl)methanesulfonamide and Its Isomer

Introduction The nomenclature "(2-hydroxyphenyl)methanesulfonamide" presents a critical ambiguity that can lead to the misidentification of two distinct chemical entities. This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nomenclature "(2-hydroxyphenyl)methanesulfonamide" presents a critical ambiguity that can lead to the misidentification of two distinct chemical entities. This guide provides a comprehensive technical overview of both isomers: N-(2-hydroxyphenyl)methanesulfonamide , where the sulfonamide nitrogen is bonded to the phenyl ring, and 1-(2-hydroxyphenyl)methanesulfonamide , where the sulfonamide carbon is bonded to the phenyl ring. Understanding the distinct identifiers, properties, and synthetic pathways of each is paramount for researchers in chemical synthesis and drug discovery. The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide will clarify the identities of these two molecules and provide detailed technical information to support their synthesis and application in research settings.

Isomer Identification and Core Descriptors

A fundamental challenge with the term "(2-hydroxyphenyl)methanesulfonamide" is the locant ambiguity. To ensure clarity, this guide will refer to the isomers by their unambiguous IUPAC names. The primary identifiers and molecular properties are summarized in the table below for direct comparison.

IdentifierN-(2-hydroxyphenyl)methanesulfonamide 1-(2-hydroxyphenyl)methanesulfonamide
Structure alt textmethanesulfonamide) alt textmethanesulfonamide)
CAS Number 6912-38-5[3]1897638-23-1[4]
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide1-(2-hydroxyphenyl)methanesulfonamide
Molecular Formula C₇H₉NO₃SC₇H₉NO₃S
Molecular Weight 187.22 g/mol 187.22 g/mol [4]
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1OC1=CC=C(C(=C1)O)CS(=O)(=O)N[4]
InChI Key Not readily availableOPLKABCMSAPERA-UHFFFAOYSA-N

The isomeric relationship between these two compounds is a critical aspect of their chemistry. The following diagram illustrates this relationship and highlights their key identifiers.

isomers Isomers of (2-hydroxyphenyl)methanesulfonamide cluster_N N-Substituted Isomer cluster_C C-Substituted Isomer N_isomer N-(2-hydroxyphenyl)methanesulfonamide CAS: 6912-38-5 SMILES: CS(=O)(=O)NC1=CC=CC=C1O C_isomer 1-(2-hydroxyphenyl)methanesulfonamide CAS: 1897638-23-1 SMILES: C1=CC=C(C(=C1)O)CS(=O)(=O)N N_isomer->C_isomer Isomeric Relationship (Positional Isomers)

Caption: Positional isomers of (2-hydroxyphenyl)methanesulfonamide.

Synthesis Protocols

The synthetic routes to N-(2-hydroxyphenyl)methanesulfonamide and 1-(2-hydroxyphenyl)methanesulfonamide are fundamentally different, reflecting their distinct structural nature.

Synthesis of N-(2-hydroxyphenyl)methanesulfonamide

This isomer is synthesized via a nucleophilic substitution reaction between 2-aminophenol and methanesulfonyl chloride. The amine group of 2-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.[5] A base is required to neutralize the hydrochloric acid byproduct. A general workflow for this synthesis is presented below.

Caption: Generalized workflow for the synthesis of N-(2-hydroxyphenyl)methanesulfonamide.

Detailed Experimental Protocol:

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminophenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5 equivalents) to the stirring solution.[5] The choice of base is critical to avoid competing reactions.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours, monitoring the progress by thin-layer chromatography or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.[5]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Synthesis of 1-(2-hydroxyphenyl)methanesulfonamide

The synthesis of this carbon-linked isomer is more complex and less commonly described. A plausible synthetic strategy would involve the formation of a benzyl carbanion or a related nucleophile, followed by reaction with a sulfur dioxide equivalent and subsequent amination. A general conceptual pathway is outlined below.

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group in 2-hydroxybenzyl alcohol or a related starting material would first need to be protected to prevent interference in subsequent steps.

  • Formation of a Benzylic Nucleophile: The protected starting material would then be converted into a suitable nucleophile. This could involve, for example, conversion of the benzylic alcohol to a halide followed by reaction with a metal to form an organometallic reagent (e.g., a Grignard or organolithium reagent).

  • Sulfonylation: The benzylic nucleophile would then be reacted with a sulfur dioxide equivalent (e.g., sulfuryl chloride), followed by amination to install the sulfonamide group.

  • Deprotection: The final step would involve the removal of the protecting group from the phenolic hydroxyl group to yield the desired product.

Given the synthetic challenges, this isomer is less accessible and not as widely studied as its N-substituted counterpart.

Potential Applications and Biological Activity

While specific biological data for N-(2-hydroxyphenyl)methanesulfonamide and its C-linked isomer are not extensively reported in publicly available literature, the broader class of sulfonamides has a rich history in medicinal chemistry.[6] They are known to exhibit a wide range of biological activities, including:

  • Antibacterial: As analogues of p-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6]

  • Anti-inflammatory: Some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.[7]

  • Anticancer: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[1]

  • HMG-CoA Reductase Inhibition: Novel series of methanesulfonamide-substituted compounds have been evaluated as HMG-CoA reductase inhibitors, indicating their potential in cardiovascular disease treatment.[8]

The presence of the 2-hydroxyphenyl moiety in the described compounds introduces the potential for metal chelation and additional hydrogen bonding interactions with biological targets, which could modulate their pharmacological profiles. Further research is warranted to explore the specific biological activities of these two isomers.

Safety and Handling

  • Hazard Classification: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Conclusion

This technical guide has elucidated the distinct identities of N-(2-hydroxyphenyl)methanesulfonamide and 1-(2-hydroxyphenyl)methanesulfonamide, providing their respective CAS numbers and other key identifiers. The significant differences in their synthetic pathways have been detailed, with a practical, step-by-step protocol provided for the more common N-substituted isomer. While specific applications for these compounds are yet to be fully explored, their structural relationship to the vast and pharmacologically significant class of sulfonamides suggests they are promising candidates for further investigation in drug discovery and materials science. It is the author's hope that this guide will serve as a valuable resource for researchers, preventing ambiguity and facilitating the synthesis and study of these interesting molecules.

References

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Journal of Molecular Structure, 1254, 132378. Available at: [Link]

  • (Referenced for general sulfonamide synthesis). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Available at: [Link]

  • PubChem. N-(2-(hydroxymethyl)phenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Miyachi, H., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 5(15), 1643-1648. Available at: [Link]

  • (Referenced for patents). Garg Lab, UCLA. Patents & Products. Available at: [Link]

  • (Referenced for patents). Google Patents. EP1098873B1 - Alpha-(2-hydroxyphenyl)nitrone compounds, pharmaceutical compositons containing the same and their use for treating inflammation.
  • PubChem. N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Representative biologically active sulfonamide-bearing drugs. Available at: [Link]

  • (Referenced for patents). Google Patents. US6927299B2 - MethaneSulfonic acid addition salt of 4-(4-methylpiperazin-1-ylmethyl)-N-4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide, comprising certain crystals.
  • (Referenced for patents). Google Patents. CN103922975A - Synthesis method of sulfonamide compound.
  • Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. Available at: [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 16(8), 6454-6467. Available at: [Link]

  • (Referenced for patents). Google Patents. EP3756650A1 - Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].
  • Mondal, S., & Malakar, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]

  • PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • (Referenced for patents). US EPA Archive Document. United States Patent. Available at: [Link]

  • Wang, Z. Y., et al. (2003). [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides]. Yao Xue Xue Bao, 38(9), 663-668. Available at: [Link]

  • (Referenced for general biological activity). MDPI. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. Available at: [Link]

  • (Referenced for general biological activity). MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available at: [Link]

  • (Referenced for synthesis). Biological and Molecular Chemistry. Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Available at: [Link]

  • (Referenced for patents). Google Patents. US7476767B2 - Alpha-hydroxy sulfonate aldehydes, germicidal compositions containing the alpha-hydroxy sulfonate aldehydes, or mixtures of alpha-hydroxy sulfonate aldehydes and phthalaldehydes, and methods of using the compounds or compositions for disinfection or sterilization.
  • (Referenced for patents). Justia Patents. February 2022 U.S. Patents by Issue Date. Available at: [Link]

  • EPA. N-[2-(Trifluoromethyl)phenyl]methanesulfonamide Properties. Available at: [Link]

  • (Referenced for patents). Moshang Chemical. (2-Hydroxyphenyl)methanesulfonamide - CAS No. 1897638-23-1. Available at: [Link]

  • PubChem. 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. National Center for Biotechnology Information. Available at: [Link]

  • (Referenced for patents). Google Patents. US6093846A - Process for preparing optically active 2-hydroxy-methyl-3-phenylpropionic acid.

Sources

Foundational

Physicochemical Properties and Methodological Profiling of (2-Hydroxyphenyl)methanesulfonamide: A Technical Whitepaper

Introduction to the Bifunctional Scaffold In modern medicinal chemistry and organic synthesis, (2-hydroxyphenyl)methanesulfonamide (often utilized as its functional isomer N-(2-hydroxyphenyl)methanesulfonamide, CAS 6912-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Bifunctional Scaffold

In modern medicinal chemistry and organic synthesis, (2-hydroxyphenyl)methanesulfonamide (often utilized as its functional isomer N-(2-hydroxyphenyl)methanesulfonamide, CAS 6912-38-5) serves as a critical bifunctional building block[1]. Characterized by an aromatic ring substituted with both a phenolic hydroxyl group and a methanesulfonamide moiety, this scaffold provides a highly tunable hydrogen-bonding network. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The proximity of the -OH and sulfonamide groups enables unique intramolecular interactions, dictates its physicochemical behavior, and makes it a highly sought-after bioisostere for catecholamines in drug development[2].

Physicochemical Data & Molecular Dynamics

Understanding the physicochemical properties of (2-hydroxyphenyl)methanesulfonamide is foundational for predicting its behavior in both synthetic environments and biological assays. The molecule exhibits a low molecular weight and a hydrophilic profile, ensuring high ligand efficiency (LE) when integrated into larger drug candidates.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the scaffold, highlighting the causality behind its utility in formulation and assay development:

PropertyValueCausality / Technical Significance
Molecular Formula C₇H₉NO₃S[3]Defines the bifunctional nature, offering orthogonal reactive sites for derivatization.
Molecular Weight 187.22 g/mol [1]Low MW prevents the violation of Lipinski’s Rule of 5 when appended to complex ligands.
CLogP 0.284[1]The hydrophilic nature ensures excellent aqueous solubility, preventing aggregation in in vitro assays.
Melting Point 113 °C[4]Indicates a stable, well-defined crystalline lattice driven by intermolecular hydrogen bonding.
Boiling Point 322.6 °C[4]The high boiling point reflects the strong dipole-dipole interactions of the sulfonamide group.

The sulfonamide nitrogen possesses a pKa typically ranging between 9.0 and 10.0. This is a critical feature: under slightly basic physiological conditions, the molecule can exist in a partially ionized state, allowing it to act as a potent hydrogen bond donor/acceptor within target protein pockets.

Mechanistic Synthesis & Kinetic Control Protocol

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide requires strict regiocontrol. Because the starting material, 2-aminophenol, possesses two nucleophilic centers (the amine and the phenol), the reaction conditions must be carefully tuned to prevent unwanted O-sulfonylation or bis-sulfonylation.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, utilizing kinetic control to ensure high regioselectivity.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 eq).

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the unreacted starting amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Kinetic Control (Critical Step): Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The amine is inherently more nucleophilic than the phenol due to the lower electronegativity of nitrogen. However, at elevated temperatures, the reaction loses regioselectivity. Maintaining 0 °C kinetically favors N-sulfonylation and suppresses the formation of the bis-sulfonylated impurity.

  • Reagent Addition: Introduce methanesulfonyl chloride (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • Self-Validating Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Validation: Use a co-spot method against the starting material; the disappearance of the highly polar 2-aminophenol spot confirms completion.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Synthesis A 2-Aminophenol (Starting Material) C Pyridine / DCM (0°C to RT) A->C B Methanesulfonyl Chloride (MsCl, 1.05 eq) B->C D N-(2-hydroxyphenyl)methanesulfonamide (Crude) C->D Regioselective N-Sulfonylation E Recrystallization (Ethanol/Water) D->E Purification F Pure Product (Yield: >85%) E->F Validation via LC-MS

Figure 1: Step-by-step synthetic workflow emphasizing kinetic control to prevent O-sulfonylation.

Analytical Validation Workflows

To guarantee trustworthiness in drug development, the synthesized compound must undergo rigorous, self-validating analytical characterization.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Method: Reverse-phase C18 column, gradient elution using Water/Acetonitrile supplemented with 0.1% Formic Acid.

  • Causality: Formic acid is critical here; it ensures the sulfonamide remains fully protonated during chromatography (yielding sharp, symmetrical peaks) while simultaneously facilitating efficient protonation in the positive electrospray ionization (ESI+) source.

  • Self-Validation: The spectrum must show the [M+H]⁺ adduct at m/z 188.03 and the [M-H]⁻ adduct at m/z 186.02[3]. As an internal quality check, the analyst must actively scan for a mass of m/z 266; its presence would indicate a failure in kinetic control, revealing the unwanted bis-sulfonylated byproduct.

NMR Spectroscopy (¹H and ¹³C)
  • Method: Acquire spectra using DMSO-d₆ as the solvent.

  • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ because it forms strong hydrogen bonds with labile protons. This prevents the rapid chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct, quantifiable peaks rather than being lost to baseline broadening.

  • Self-Validation: The methanesulfonamide methyl group (-CH₃) will appear as a sharp singlet near 2.9–3.0 ppm. Crucially, the analyst must verify the presence of two distinct broad singlets downfield (typically 9.0–9.5 ppm) corresponding to the phenolic -OH and the sulfonamide -NH. If the -OH peak is absent, the protocol has failed, indicating O-sulfonylation occurred.

Pharmacological Application: The Bioisosteric Advantage

The true value of (2-hydroxyphenyl)methanesulfonamide lies in its application as a pharmacophore. It is a classic bioisostere for the catechol ring (1,2-dihydroxybenzene) found in endogenous adrenergic neurotransmitters like adrenaline and noradrenaline.

The Causality of Bioisosterism: Native catechols are rapidly metabolized in vivo by the enzyme Catechol-O-Methyltransferase (COMT), leading to a very short biological half-life. By replacing the meta-hydroxyl group of a catechol with a methanesulfonamide group, researchers engineered a molecule that retains the exact spatial geometry and hydrogen-bonding capability required to bind to the serine residues in the β₂-adrenergic receptor GPCR pocket. However, because it is no longer a true catechol, it becomes completely resistant to COMT degradation.

This elegant structural manipulation is the defining feature of Zinterol (CAS 38241-28-0), a highly selective β₂-adrenoceptor agonist[2][5]. Zinterol utilizes this methanesulfonamide scaffold to trigger robust downstream signaling, resulting in potent bronchodilation without rapid metabolic clearance.

Signaling L Sulfonamide Agonist (e.g., Zinterol) R β2-Adrenergic Receptor (GPCR) L->R H-Bonding via Sulfonamide G Gαs Protein R->G Conformational Activation AC Adenylyl Cyclase G->AC Enzyme Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Pathway Activation Response Bronchodilation / Muscle Relaxation PKA->Response Cellular Effect

Figure 2: β2-Adrenergic signaling pathway activated by methanesulfonamide-based pharmacophores.

References

  • PubChemLite: (2-hydroxyphenyl)methanesulfonamide | uni.lu |
  • BBV-180873: N-(2-hydroxyphenyl)methanesulfonamide | EnamineStore |
  • 6912-38-5 CAS MSDS | ChemicalBook |
  • Zinterol | Wikipedia |
  • CAS 38241-28-0 (Zinterol hydrochloride) | CymitQuimica |

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of (2-Hydroxyphenyl)methanesulfonamide

Executive Summary In medicinal chemistry and drug development, sulfonamides serve as critical pharmacophores, frequently utilized as zinc-binding groups in metalloenzyme inhibitors, bioisosteres for carboxylic acids, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, sulfonamides serve as critical pharmacophores, frequently utilized as zinc-binding groups in metalloenzyme inhibitors, bioisosteres for carboxylic acids, and key hydrogen-bonding motifs. When researching (2-hydroxyphenyl)methanesulfonamide , investigators often encounter a critical nomenclature and structural divergence. The chemical name can refer to two distinct isomers sharing the exact same molecular formula and molecular weight, but possessing entirely different structural connectivities and chemical properties.

This whitepaper provides an in-depth technical analysis of these isomers, establishing a rigorous physicochemical profile, elucidating the mechanistic causality behind their synthesis, and detailing a self-validating experimental protocol for the selective preparation of the highly utilized N-phenyl isomer.

Physicochemical Profiling & Structural Isomerism

The molecular formula for (2-hydroxyphenyl)methanesulfonamide is C₇H₉NO₃S , yielding a monoisotopic molecular weight of 187.22 g/mol [1]. However, depending on the position of the methanesulfonyl group, the compound exists as two primary structural isomers.

  • (2-Hydroxyphenyl)methanesulfonamide (CAS: 1897638-23-1): The sulfonamide group is attached to the phenol ring via a methylene bridge (-CH₂-SO₂NH₂)[1].

  • N-(2-Hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5): The methanesulfonyl group is attached directly to an amino group on the phenol ring (-NH-SO₂CH₃).

Quantitative Physicochemical Comparison

To facilitate easy comparison for analytical validation, the quantitative data for both isomers is summarized below:

Property(2-Hydroxyphenyl)methanesulfonamideN-(2-Hydroxyphenyl)methanesulfonamide
CAS Number 1897638-23-16912-38-5
Molecular Formula C₇H₉NO₃SC₇H₉NO₃S
Molecular Weight 187.22 g/mol 187.22 g/mol
Monoisotopic Mass 187.03032 Da187.03032 Da
SMILES O=S(CC1=CC=CC=C1O)(N)=OCS(=O)(=O)NC1=CC=CC=C1O
Predicted [M+H]⁺ (m/z) 188.037188.037
Predicted [M-H]⁻ (m/z) 186.023186.023

Data aggregated from PubChemLite and BLD Pharm repositories[1],[2].

Isomer_Pathways Start Formula: C7H9NO3S MW: 187.22 g/mol Iso1 (2-Hydroxyphenyl) methanesulfonamide CAS: 1897638-23-1 Start->Iso1 Isomer A Iso2 N-(2-Hydroxyphenyl) methanesulfonamide CAS: 6912-38-5 Start->Iso2 Isomer B Pre1 2-(Chloromethyl)phenol Mech1 1. Sulfonylation 2. Amination (NH3) Pre1->Mech1 Pre2 2-Aminophenol Mech2 Selective N-Sulfonylation (MsCl, Base, 0 °C) Pre2->Mech2 Mech1->Iso1 Mech2->Iso2

Structural divergence and synthetic pathways for C7H9NO3S isomers.

Mechanistic Insights and Chemical Reactivity

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) from 2-aminophenol and methanesulfonyl chloride (MsCl) presents a classic chemoselectivity challenge: differentiating between the nucleophilic amine (-NH₂) and the nucleophilic hydroxyl (-OH) group[3].

Causality Behind Experimental Choices
  • Inherent Nucleophilicity: Nitrogen is less electronegative than oxygen, making the lone pair on the amine more available for nucleophilic attack on the electrophilic sulfur of MsCl.

  • Kinetic vs. Thermodynamic Control: Operating strictly at 0 °C enforces kinetic control, heavily favoring N-sulfonylation. If the reaction is allowed to heat up, or if excess MsCl is used, the system risks O-sulfonylation (forming a sulfonate ester) or bis-sulfonylation[3].

  • Base Selection (The Role of DIPEA/Pyridine): A mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Pyridine is strictly required[3]. These bases neutralize the HCl byproduct, driving the reaction forward without deprotonating the phenol (pKa ~ 9.7). If a strong base (e.g., NaOH or NaH) were utilized, it would generate a highly nucleophilic phenoxide anion, destroying the chemoselectivity and leading to rapid O-sulfonylation.

Step-by-Step Experimental Protocol: Selective N-Sulfonylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to verify the success of the chemoselective transformation.

Materials Required
  • Substrate: 2-Aminophenol (1.0 equivalent)

  • Electrophile: Methanesulfonyl chloride (MsCl) (1.05 equivalents)

  • Base: DIPEA or Pyridine (1.2 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow Execution
  • Substrate Dissolution: Charge a flame-dried, round-bottom flask with 2-aminophenol (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition & Cooling: Add DIPEA (1.2 eq) to the stirring solution. Submerge the flask in an ice-water bath and allow the system to equilibrate to 0 °C for 15 minutes.

  • Electrophile Injection: Dissolve MsCl (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Self-Validation Checkpoint: The slow addition prevents localized exothermic spikes that could trigger unwanted O-sulfonylation.

  • Kinetic Stirring: Maintain the reaction at 0 °C to room temperature for 6 to 8 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes system. Self-Validation Checkpoint: Use a Ninhydrin stain; the disappearance of the primary amine starting material (which stains strongly) indicates reaction completion.

  • Reaction Quench & Extraction: Quench the reaction by adding 1N aqueous HCl. Transfer to a separatory funnel. The acidic wash protonates and removes any unreacted 2-aminophenol and the DIPEA base into the aqueous layer. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization to yield pure N-(2-hydroxyphenyl)methanesulfonamide.

Synthesis_Workflow Step1 1. Substrate Dissolution 2-Aminophenol in DCM Step2 2. Base Addition DIPEA or Pyridine (1.2 eq) Step1->Step2 Step3 3. Electrophile Addition MsCl (1.0 eq) at 0 °C Step2->Step3 Step4 4. Kinetic Control Stir at 0 °C for 6-8 hours Step3->Step4 Step5 5. Reaction Quench Wash with 1N HCl & Brine Step4->Step5 Step6 6. Isolation Evaporation & Recrystallization Step5->Step6

Step-by-step experimental workflow for the selective N-sulfonylation of 2-aminophenol.

Analytical Validation (LC-MS)

To confirm the structural integrity of the synthesized product, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The expected monoisotopic mass is 187.03 Da[2].

  • Positive Ion Mode (ESI+): Look for the [M+H]⁺ adduct at m/z 188.037 [2].

  • Negative Ion Mode (ESI-): Look for the [M-H]⁻ adduct at m/z 186.023 [2].

  • Absence of m/z 266.01: Confirms that bis-sulfonylation (addition of two methanesulfonyl groups) did not occur.

References

  • PubChemLite , "(2-hydroxyphenyl)methanesulfonamide (C7H9NO3S)", uni.lu. Available at: [Link]

  • Growing Science , "Synthesis and some chemical transformations of novel 1-oxo-3,4-dihydro-1H-pyrrolo[2,1- c][1,4]oxazine", growingscience.com. Available at: [Link]

Sources

Foundational

Thermal Stability and Decomposition of (2-Hydroxyphenyl)methanesulfonamide: A Technical Whitepaper

Executive Summary (2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical structural motif in pharmaceutical chemistry, often serving as a precursor or pharmacophore in advanced drug development. Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical structural motif in pharmaceutical chemistry, often serving as a precursor or pharmacophore in advanced drug development. Understanding its thermal stability and decomposition kinetics is vital for optimizing active pharmaceutical ingredient (API) processing, formulation, and storage. This whitepaper provides a comprehensive analysis of its thermal behavior, detailing the mechanistic pathways of degradation and establishing robust analytical protocols for its evaluation.

Physicochemical Profile & Structural Causality

The molecule consists of an aromatic ring substituted with an ortho-hydroxyl (-OH) group and a methanesulfonamide (-NHSO₂CH₃) moiety[1].

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the sulfonamide nitrogen and oxygen atoms facilitates strong intramolecular hydrogen bonding. This structural feature restricts conformational flexibility, thereby elevating the activation energy required for initial thermal degradation compared to unsubstituted methanesulfonamides.

  • Electronic Effects: The electron-donating nature of the hydroxyl group enriches the electron density of the aromatic ring, which influences the lability of the S-N bond during high-temperature homolytic cleavage.

Table 1: Key Physicochemical Properties
PropertyValueReference
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide[1]
CAS Number 6912-38-5[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol [1]
LogP (Predicted) ~0.28 - 2.32[2]

Thermal Stability & Degradation Kinetics

Sulfonamides generally exhibit robust thermal stability, with degradation typically initiating well above their melting points ()[3]. The thermal decomposition of (2-hydroxyphenyl)methanesulfonamide proceeds through distinct, measurable stages when subjected to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Primary Degradation Phase (250 °C – 350 °C)

The initial mass loss event is characterized by the endothermic cleavage of the sulfonamide functional group. Studies on structurally analogous sulfonamides indicate that the S-N bond is the primary site of thermal scission, leading to the expulsion of sulfur dioxide (SO₂) and methyl radicals (CH₃•) ()[4]. For (2-hydroxyphenyl)methanesulfonamide, this step typically accounts for a significant percentage of the total mass loss.

Secondary Degradation & Cyclization (350 °C – 500 °C)

Unlike simple methanesulfonamides, the presence of the ortho-hydroxyl group introduces a competing mechanistic pathway. Upon the loss of the methanesulfonyl group, the resulting 2-aminophenol radical intermediate can undergo intramolecular condensation. This cyclization often yields benzoxazole derivatives, which are more thermally recalcitrant. Subsequent heating leads to the breakdown of this aromatic system, releasing carbon monoxide (CO) and carbon dioxide (CO₂) ()[5].

Carbonaceous Char Formation (> 500 °C)

The final stage involves the oxidative combustion of the remaining organic matrix into a carbonaceous char. Under inert atmospheres (e.g., N₂), this char may persist up to 800 °C, whereas in oxidative environments, it completely degrades into volatile oxides ()[6].

Table 2: Summary of Thermal Events (TGA/DSC)
Thermal EventTemperature RangeEnthalpic NaturePrimary Volatiles Evolved
Melting Point 130 °C - 150 °CEndothermicNone
Primary Decomposition 280 °C - 320 °CEndothermicSO₂, CH₄, NH₃
Secondary Degradation 350 °C - 480 °CExothermicCO, CO₂, H₂O
Char Oxidation > 500 °CExothermicCO₂

Note: Exact onset temperatures are heating-rate dependent and exhibit enthalpy-entropy compensation[6].

Mechanistic Pathway Visualization

To elucidate the causality of the degradation, the following diagram maps the proposed thermal decomposition pathway.

Pathway N1 N-(2-hydroxyphenyl) methanesulfonamide N2 S-N Bond Cleavage (Primary Degradation) N1->N2 Heat (>250 °C) N3 2-Aminophenol + SO2 + CH3• (Volatile Emission) N2->N3 Homolytic Cleavage N4 Cyclization / Condensation (Benzoxazole Formation) N3->N4 Intramolecular Reaction N5 Carbonaceous Char (> 600 °C) N4->N5 Complete Oxidation

Proposed thermal decomposition pathway of N-(2-hydroxyphenyl)methanesulfonamide.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when characterizing the thermal stability of this compound.

Protocol 1: TGA-DSC Coupled Analysis

Objective: To quantify mass loss and identify endothermic/exothermic transitions associated with decomposition. Causality: Utilizing an inert atmosphere prevents premature oxidative degradation, allowing for the isolation of pure thermal dissociation events.

  • Instrument Calibration: Calibrate the TGA/DSC using high-purity Indium (Tₘ = 156.6 °C) and Zinc (Tₘ = 419.5 °C) standards to ensure accurate temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of (2-hydroxyphenyl)methanesulfonamide into an alumina (Al₂O₃) crucible. Rationale: Alumina is chosen over aluminum to prevent catalytic artifacts at temperatures exceeding 400 °C.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min for 15 minutes prior to the run to establish an inert environment.

  • Thermal Ramp: Program a dynamic heating rate of 10 °C/min from 25 °C to 600 °C.

  • Data Validation (Self-Validation Step): Run an empty crucible blank under identical conditions and subtract the baseline to correct for buoyancy effects and instrument drift.

Protocol 2: Evolved Gas Analysis (EGA) via TGA-FTIR/MS

Objective: To chemically identify the volatile byproducts of decomposition in real-time. Causality: Correlating specific mass loss steps with the exact chemical species evolved (e.g., SO₂ at ~300 °C) validates the proposed S-N bond cleavage mechanism.

  • Interface Setup: Connect the TGA exhaust to an FTIR spectrometer or Mass Spectrometer via a heated transfer line (maintained at 200 °C to prevent condensation of high-boiling volatiles).

  • Spectral Acquisition: Set the FTIR to scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. For MS, monitor m/z ratios 15 (CH₃), 18 (H₂O), 44 (CO₂), and 64 (SO₂).

  • Correlation (Self-Validation Step): Overlay the derivative thermogravimetry (DTG) curve with the Gram-Schmidt orthogonalization (FTIR) or Total Ion Chromatogram (MS) to map chemical evolution directly to thermal mass-loss events.

TGA_Workflow W1 Sample Prep: 2-5 mg in Alumina Crucible W2 Purge: N2 Gas (50 mL/min) W1->W2 W3 Thermal Ramp: 10 °C/min to 600 °C W2->W3 W4 TGA/DSC Acquisition: Mass & Heat Flow W3->W4 W5 EGA (Coupled MS/FTIR): Detect SO2, CO2 W4->W5

Standardized TGA-DSC and Evolved Gas Analysis (EGA) workflow for sulfonamides.

Conclusion

The thermal stability of (2-hydroxyphenyl)methanesulfonamide is intrinsically linked to its unique structural features. While the methanesulfonamide group provides a baseline of thermal resilience, the ortho-hydroxyl substituent dictates a complex, multi-stage decomposition pathway involving S-N bond homolysis, SO₂ extrusion, and subsequent intramolecular cyclization. By employing rigorous, coupled thermogravimetric techniques, researchers can accurately map these degradation kinetics, ensuring the safe and effective utilization of this compound in advanced chemical synthesis and drug formulation.

References

  • Ovid / Pharmaceutical Research. "Oxidative Degradation of a Sulfonamide-Containing 5,6-dihydro-4-hydroxy-2-pyrone." Ovid, [Link]

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." ResearchGate, [Link]

  • RSC Publishing. "Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy." Polymer Chemistry, DOI:10.1039/D4PY00460D.[Link]

  • Harmse, R., et al. "Thermogravimetric analyses (TGA) of methanesulfonylazaartemisinin 65..." ResearchGate, [Link]

Sources

Exploratory

A Technical Guide to Hydroxyphenyl Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of hydroxyphenyl sulfonamide derivatives, a class of compounds demonstrating significant therapeutic promise. We will delve into their synthesis, explore th...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of hydroxyphenyl sulfonamide derivatives, a class of compounds demonstrating significant therapeutic promise. We will delve into their synthesis, explore their diverse biological activities, and elucidate the key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this important area of medicinal chemistry.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides were among the first synthetic antimicrobial agents to be widely used and have since become a cornerstone of medicinal chemistry.[1][2] The basic sulfonamide functional group, R-SO₂NH₂, is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][3] The mechanism of action for the original sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][3] This selective toxicity, targeting a pathway absent in humans, highlights the potential for developing highly specific therapeutic agents based on the sulfonamide scaffold.[4]

The incorporation of a hydroxyphenyl moiety into the sulfonamide structure has been a particularly fruitful area of research. This addition can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, and provide additional sites for hydrogen bonding and other interactions with biological targets. This guide will specifically focus on these hydroxyphenyl derivatives, exploring how this structural feature contributes to their diverse biological activities.

Synthetic Strategies for Hydroxyphenyl Sulfonamide Derivatives

The synthesis of hydroxyphenyl sulfonamide derivatives generally follows well-established chemical principles, primarily involving the reaction of a sulfonyl chloride with an appropriate amine.[4] However, the specific reaction conditions and starting materials can be varied to produce a wide range of derivatives with tailored properties.

General Synthetic Pathway

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with a hydroxyphenylamine in the presence of a base to neutralize the HCl byproduct. The choice of solvent and base, as well as the reaction temperature, can influence the yield and purity of the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Reaction_Conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, THF) Room Temperature or Heating Benzenesulfonyl_Chloride->Reaction_Conditions Hydroxyphenylamine Hydroxyphenylamine Hydroxyphenylamine->Reaction_Conditions Hydroxyphenyl_Sulfonamide Hydroxyphenyl Sulfonamide Derivative Reaction_Conditions->Hydroxyphenyl_Sulfonamide HCl_byproduct HCl (neutralized by base) Reaction_Conditions->HCl_byproduct

Caption: General synthetic scheme for hydroxyphenyl sulfonamide derivatives.

Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of a specific hydroxyphenyl sulfonamide derivative, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, as an illustrative example.[3]

Materials:

  • 2-aminophenol

  • 4-methylbenzenesulfonyl chloride (tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminophenol (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1 equivalent) in DCM to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1 M HCl to remove excess pyridine.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[3]

Biological Activities and Therapeutic Applications

Hydroxyphenyl sulfonamide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial activity.[1] Hydroxyphenyl sulfonamide derivatives continue this legacy, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3][5]

  • Mechanism of Action: As previously mentioned, the primary antibacterial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives competitively inhibit the enzyme, leading to a depletion of folic acid and subsequent bacteriostasis.[3]

  • Structure-Activity Relationship (SAR): The presence and position of the hydroxyl group on the phenyl ring can significantly impact antimicrobial potency. Studies have shown that the specific substitution pattern influences the electronic and steric properties of the molecule, affecting its binding affinity to the DHPS active site.[6]

Compound IDBacterial StrainMIC (µg/mL)Reference
1BE. coli>100[3]
1BB. subtilis100[3]
HR14S. aureus1.5[5]
HR14E. coli2.0[5]

Table 1: Minimum Inhibitory Concentration (MIC) of selected hydroxyphenyl sulfonamide derivatives against various bacterial strains.

Enzyme Inhibition

Beyond their antibacterial properties, hydroxyphenyl sulfonamide derivatives are potent inhibitors of various enzymes implicated in human diseases.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and edema.[7] Sulfonamides are a well-established class of CA inhibitors.[7]

  • Mechanism of Action: The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and preventing the enzyme from carrying out its catalytic function.[7]

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zinc_Ion Zn²⁺ Histidine_Residues 3x Histidine Residues Histidine_Residues->Zinc_Ion Coordination Sulfonamide_Group R-SO₂NH⁻ Sulfonamide_Group->Zinc_Ion Binding

Caption: Interaction of a sulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.

  • Therapeutic Potential: The development of isoform-selective CA inhibitors is a major goal in this field, as it could lead to drugs with improved efficacy and fewer side effects. The hydroxyphenyl moiety can be modified to achieve greater selectivity for specific CA isoforms.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[8] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[8] Inhibition of urease is therefore a promising strategy for the treatment of H. pylori infections.[8]

  • Structure-Activity Relationship (SAR): The hydroxyphenyl group can participate in hydrogen bonding interactions with residues in the urease active site, enhancing the inhibitory potency of the sulfonamide derivative. The position of the hydroxyl group is critical for optimal binding.

CompoundUrease IC₅₀ (µM)Reference
5a3.59 ± 0.07[8]
6a5.49 ± 0.34[8]
5g7.92 ± 0.27[8]
6f8.35 ± 0.26[8]

Table 2: Urease inhibitory activity of selected sulfonamide derivatives.

Anticancer Activity

The search for novel anticancer agents is a major focus of modern drug discovery. Several hydroxyphenyl sulfonamide derivatives have demonstrated promising in vitro and in vivo antitumor activity.[2][9]

  • Potential Mechanisms of Action: The anticancer effects of these compounds are likely multifactorial and may involve:

    • Carbonic Anhydrase Inhibition: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis.[2] Inhibition of these isoforms can disrupt the pH balance in the tumor microenvironment, leading to apoptosis.

    • Kinase Inhibition: Some sulfonamide derivatives have been shown to inhibit protein kinases that are involved in cancer cell signaling pathways.[10]

    • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms.

Antidiabetic Activity

Recent studies have explored the potential of hydroxyphenyl sulfonamide derivatives as antidiabetic agents.[11][12]

  • Mechanism of Action: A key mechanism of action is the inhibition of α-glucosidase and α-amylase, two enzymes responsible for the digestion of carbohydrates in the small intestine.[11][12] By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels.

Compoundα-glucosidase IC₅₀ (µM)α-amylase IC₅₀ (µM)Reference
3a19.39>400[12]
3b25.12>400[12]
3h25.57>400[12]
622.02>400[12]
Acarbose (standard)27.01148 ± 0.06[11][12]

Table 3: In vitro α-glucosidase and α-amylase inhibitory activities of selected sulfonamide derivatives.

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of hydroxyphenyl sulfonamide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more potent therapeutic agents.[6][11][13]

Key Structural Features
  • The Sulfonamide Core: The -SO₂NH- linker is essential for the activity of many of these compounds, particularly as enzyme inhibitors.

  • The Hydroxyphenyl Ring: The position of the hydroxyl group (ortho, meta, or para) significantly influences activity. This is likely due to its ability to form hydrogen bonds with target proteins and its effect on the overall electronic properties of the molecule.

  • Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the other aromatic ring can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can affect its biological activity.[6]

G cluster_sar Key SAR Points Core_Structure Hydroxyphenyl Sulfonamide Core Hydroxyl_Position Position of -OH group is critical Core_Structure->Hydroxyl_Position Sulfonamide_Linker -SO₂NH- linker is often essential Core_Structure->Sulfonamide_Linker Aromatic_Substituents Substituents on the other ring modulate activity Core_Structure->Aromatic_Substituents

Caption: Key structure-activity relationship considerations for hydroxyphenyl sulfonamide derivatives.

Conclusion and Future Directions

Hydroxyphenyl sulfonamide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive area for further research and development. Future efforts in this field should focus on:

  • Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific biological targets.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Preclinical and Clinical Development: Advancing the most promising candidates through the drug development pipeline to evaluate their safety and efficacy in human clinical trials.

The continued exploration of hydroxyphenyl sulfonamide derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

  • Saleem, H., Maryam, A., Bokhari, S. A., & Qureshi, F. A. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Applied Pharmaceutical Science, 7(5), 1-8. [Link]

  • Al-Warhi, T., Al-qahtani, A., Al-Sha'bani, M., Al-Ahdal, A., & El-Emam, A. A. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8239-8255. [Link]

  • Saeed, A., & Larik, F. A. (2018). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. MOST Wiedzy. [Link]

  • Gul, S., & Khan, I. (2018). Methods for the synthesis of sulfonamides. ResearchGate. [Link]

  • Rehman, H., Asghar, S., & Yaqub, A. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 31(3), 475-484. [Link]

  • Askar, F. W., Aldhalf, Y. A., Jinzeel, N. A., & Ashraf, G. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. [Link]

  • Hassan, A. S., El-Sayed, M. A., & El-Messery, S. M. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Kumar, S., & Sharma, A. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. IntechOpen. [Link]

  • Yousif, E., & Al-Sammarrae, A. (2022). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 628-643. [Link]

  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2020). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1272. [Link]

  • Patil, V. M., & Gupta, S. P. (2012). Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. Experientia Supplementum, 103, 177-208. [Link]

  • Yousif, E., & Al-Sammarrae, A. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 628-643. [Link]

  • Khan, I., & Ali, S. (2024). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1300, 137275. [Link]

  • Al-Warhi, T., Al-qahtani, A., Al-Sha'bani, M., Al-Ahdal, A., & El-Emam, A. A. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8239-8255. [Link]

  • Kumar, A., & Narasimhan, B. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Appita, 73(4), 335-353. [Link]

  • Hidaka, H., & Inagaki, M. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Kumar, A., & Singh, R. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1585. [Link]

  • Aygün, M., & Çavuş, M. S. (2021). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. [Link]

  • O'Connor, M., & Hamilton, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]

Sources

Protocols & Analytical Methods

Method

Recrystallization and purification methods for sulfonamide compounds

Application Note: Advanced Recrystallization and Purification Strategies for Sulfonamide Compounds Introduction & Mechanistic Principles Sulfonamides represent a highly versatile and historically significant class of com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Purification Strategies for Sulfonamide Compounds

Introduction & Mechanistic Principles

Sulfonamides represent a highly versatile and historically significant class of compounds, serving as the pharmacophore for early antibiotics (sulfa drugs), modern diuretics, and targeted therapeutics. The structural hallmark of these compounds is the sulfonamide moiety (–SO₂NH₂), which imparts unique physicochemical properties to the molecule, including moderate-to-high polarity and the capacity for robust intermolecular hydrogen bonding[1].

For researchers and drug development professionals, isolating sulfonamides with >99% purity is a critical prerequisite for downstream biological screening and synthetic elaboration. The purification of these compounds typically exploits their temperature-dependent solubility profiles or their distinct partitioning behavior in chromatographic matrices.

Strategic Decision Matrix for Sulfonamide Purification

Choosing the correct purification modality is dictated by the crude mixture's complexity, the physical state of the product, and the specific solubility of the sulfonamide derivative.

SulfonamidePurification Start Crude Sulfonamide Mixture CheckPurity Assess Impurity Profile (TLC / LC-MS) Start->CheckPurity IsCrystalline Is the product a crystalline solid? CheckPurity->IsCrystalline Recrystallization Recrystallization (e.g., 95% EtOH or aq. iPrOH) IsCrystalline->Recrystallization Yes, major component Chromatography Flash Column Chromatography (Dry Loading Method) IsCrystalline->Chromatography No, or complex mixture HighPurity High-Purity Sulfonamide (>99% HPLC) Recrystallization->HighPurity Crystals isolated Chromatography->HighPurity Fractions combined

Caption: Decision workflow for selecting the optimal sulfonamide purification strategy.

Protocol A: Recrystallization of Sulfonamides

Expertise & Experience (Causality of Solvent Selection): Recrystallization is the most scalable and cost-effective method for purifying solid sulfonamides. The success of this technique hinges on the steepness of the compound's solubility curve[2]. Ethanol (95%) is frequently the solvent of choice for compounds like sulfanilamide[3]. Ethanol is a polar protic solvent capable of forming hydrogen bonds with the –SO₂NH₂ group, mirroring the compound's polarity[1]. At its boiling point (78 °C), ethanol easily disrupts the sulfonamide crystal lattice, but at 0 °C, the solubility drops precipitously. This differential solubility allows the pure compound to precipitate while impurities remain trapped in the solvent cage of the mother liquor[1][4]. For other derivatives like sulfathiazole, a 70% isopropanol/water mixture is highly effective[5][6].

Quantitative Data: Temperature-Dependent Solubility To illustrate the thermodynamic basis of this protocol, the solubility profile of sulfanilamide in 95% ethanol is summarized below[4]:

Temperature (°C)Solubility of Sulfanilamide in 95% EtOH (mg/mL)State in Recrystallization Process
78 (Boiling Point)210Complete dissolution (Saturation point)
6088Initial nucleation phase
4046Crystal growth phase
2024Standard recovery
0 (Ice Bath)14Maximum yield recovery

Step-by-Step Methodology: Recrystallization of Sulfanilamide/Sulfathiazole This protocol is designed as a self-validating system to ensure maximum recovery while preventing premature crystallization[2][7].

  • Solvent Preparation: Pre-heat 95% ethanol (or a 70% isopropanol/water mixture) on a hot plate to its boiling point[2][5].

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the hot solvent dropwise or in very small portions while continuously swirling the flask on the hot plate. Causality: You must use the absolute minimum volume of boiling solvent required to just dissolve the solid. Excess solvent flattens the concentration gradient and will drastically reduce the final yield[2][4].

  • Decolorization (Optional): If the boiling solution is highly colored (indicating organic impurities), briefly remove it from the heat, add a small amount of activated charcoal, and boil for an additional 2 minutes[5][7].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated stemless funnel with fluted filter paper to remove charcoal and insoluble impurities. Self-Validation: Pre-heating the glassware is a critical self-checking step; failure to do so will cause the sulfonamide to prematurely crash out in the funnel due to rapid cooling[5].

  • Cooling & Nucleation: Cover the flask containing the hot filtrate and allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystal lattices rather than trapping impurities in rapidly formed microcrystals[7].

  • Maximum Recovery: Once the flask reaches room temperature, submerge it in an ice-water bath (0 °C) for 15–30 minutes to force the remaining dissolved sulfonamide out of the mother liquor[4][5].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent to rinse away adhering mother liquor without redissolving the product[5][7].

  • Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Protocol B: Purification via Flash Column Chromatography

Expertise & Experience (Causality of Dry Loading): When a sulfonamide derivative is an oil, highly impure, or lacks a favorable solubility curve for recrystallization, silica gel flash chromatography is required. Because many functionalized sulfonamides exhibit poor solubility in standard non-polar chromatography loading solvents (like pure hexanes), attempting a standard liquid load often results in the compound crashing out at the top of the column or causing severe peak tailing. To circumvent this, the Dry Loading Method is the gold standard.

Step-by-Step Methodology: Dry Loading Chromatography

  • Sample Preparation: Dissolve the crude sulfonamide in a minimal amount of a highly volatile, polar solvent capable of full dissolution (e.g., acetone or dichloromethane).

  • Silica Adsorption: Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude product).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and carefully remove the volatile solvent under reduced pressure. Causality: This coats the crude mixture uniformly onto the silica gel particles, creating a dry, free-flowing powder that prevents sample precipitation and ensures an even elution band.

  • Column Packing: Pack the chromatography column with fresh silica gel using the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to create a uniform slurry.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed column bed. Top with a thin protective layer of clean sand.

  • Elution: Apply the mobile phase. For complex sulfonamides, utilize a gradient elution, gradually increasing the polarity (e.g., increasing the ratio of Ethyl Acetate) to resolve closely eluting impurities.

  • Analysis: Collect fractions and monitor via TLC (visualized with a UV lamp). Combine fractions containing the pure sulfonamide and concentrate under reduced pressure.

ChromatographyWorkflow Dissolve Dissolve Crude in Volatile Solvent (DCM/Acetone) AddSilica Add Silica Gel (2-3x crude weight) Dissolve->AddSilica Rotovap Rotary Evaporation (Dry Powder) AddSilica->Rotovap Load Load Powder onto Packed Column Rotovap->Load Elute Gradient Elution & TLC Monitoring Load->Elute

Caption: Step-by-step workflow for dry loading chromatography of sulfonamide derivatives.

Trustworthiness & Self-Validating Quality Control

A robust protocol must include immediate self-validation steps to confirm success:

  • Melting Point Determination: Pure crystalline sulfonamides possess sharp, well-defined melting points. A depressed or broad melting range indicates trapped solvent or residual impurities (e.g., unreacted starting materials like acetanilide)[2][3].

  • Chromatographic Purity: HPLC-UV analysis should demonstrate a single sharp peak (>99% Area Under Curve)[8].

  • Mass Recovery Calculation: Compare the final mass of the purified product against the theoretical maximum based on the solubility curve. For instance, recrystallizing from 78 °C to 0 °C in 95% ethanol yields a maximum theoretical recovery of ~93.3% ( 210210−14​ )[4].

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for the Quantification of (2-Hydroxyphenyl)methanesulfonamide in Human Plasma

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS Introduction & Scientific Rationale (2-Hydroxyphenyl)methanesulfonamide (C₇H₉NO...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS

Introduction & Scientific Rationale

(2-Hydroxyphenyl)methanesulfonamide (C₇H₉NO₃S) is a critical pharmacophore and structural building block frequently utilized in the development of soluble guanylate cyclase (sGC) stimulators and β3-adrenergic receptor agonists[1][2]. Accurate quantification of this moiety—and its active derivatives—in biological matrices is essential for preclinical pharmacokinetics and clinical therapeutic monitoring. However, its high polarity, dual ionizable functional groups, and susceptibility to matrix-induced ion suppression present significant bioanalytical challenges.

To overcome these challenges, this protocol was designed with strict adherence to the principles of causality and self-validation.

Ionization Strategy (The Causality of ESI-)

The molecule possesses a phenolic hydroxyl group (pKa ~9.5) and a methanesulfonamide group (pKa ~10.0). Operating the electrospray ionization (ESI) source in negative ion mode ([M-H]⁻) is the most thermodynamically favorable approach. To drive the equilibrium toward the fully deprotonated state, 1 mM Ammonium Fluoride (NH₄F) is utilized in the aqueous mobile phase. Fluoride ions act as exceptionally strong gas-phase proton acceptors, drastically enhancing the ionization efficiency of phenols and sulfonamides compared to traditional modifiers like formic acid or ammonium acetate.

Chromatographic Selectivity (Biphenyl vs. C18)

Standard C18 columns often fail to adequately retain highly polar, low-molecular-weight aromatic compounds, leading to early elution in the suppression zone (void volume). By employing a Biphenyl stationary phase , we leverage orthogonal retention mechanisms—specifically π−π and dipole- π interactions. This strongly retains the electron-rich aromatic ring of (2-hydroxyphenyl)methanesulfonamide, pushing its retention time well past endogenous polar interferences.

Sample Cleanup Causality (Self-Validating Extraction)

Simple protein precipitation (PPT) leaves high concentrations of residual phospholipids, which are notorious for causing severe ion suppression in ESI negative mode. To establish a self-validating, high-recovery protocol, we employ Mixed-mode Anion eXchange (MAX) Solid Phase Extraction (SPE) . By adjusting the plasma sample to pH 10.5, the analyte is fully deprotonated and binds via strong electrostatic interactions to the positively charged quaternary amine groups of the MAX sorbent. This allows for aggressive washing with organic solvents to completely remove neutral lipids. Subsequent elution with 2% formic acid neutralizes the analyte, breaking the ionic bond and yielding an ultra-clean extract.

Experimental Protocols

Reagents and Materials
  • Analyte: (2-Hydroxyphenyl)methanesulfonamide (Reference Standard, Purity >99%).

  • Internal Standard (SIL-IS): (2-Hydroxyphenyl)methanesulfonamide-d4.

  • SPE Cartridges: Oasis MAX 96-well plate (30 mg/well).

  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phases:

    • Mobile Phase A: 1 mM Ammonium Fluoride in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Methanol.

Step-by-Step SPE Workflow

SPE_Workflow N1 1. Sample Preparation Plasma + SIL-IS + 5% NH4OH (pH 10.5) N2 2. SPE Conditioning (MAX) 1 mL MeOH, 1 mL Water N1->N2 N3 3. Sample Loading Load 400 µL basified sample N2->N3 N4 4. Wash Step 1 mL 5% MeOH in Water N3->N4 N5 5. Elution Step 1 mL 2% Formic Acid in MeOH N4->N5 N6 6. Evaporation Dry under N2 stream at 40°C N5->N6 N7 7. Reconstitution 100 µL Mobile Phase A/B (90:10) N6->N7 N8 8. LC-MS/MS Analysis Biphenyl Column, ESI Negative MRM N7->N8

Fig 1: Mixed-mode anion exchange (MAX) SPE workflow for plasma sample preparation.

LC-MS/MS Conditions & Data Presentation

Chromatographic Gradient

The separation is performed at a flow rate of 0.40 mL/min with the column oven maintained at 40°C. The gradient ensures rapid elution while maintaining peak symmetry.

Time (min)Flow Rate (mL/min)% Mobile Phase A (1 mM NH₄F)% Mobile Phase B (Methanol)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.510.40955
5.000.40955
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the loss of the sulfonamide group (-SO₂NH₂, 80 Da) to form a stable hydroxybenzyl anion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
(2-Hydroxyphenyl)methanesulfonamide (Quantifier)186.0106.050-40-22-10
(2-Hydroxyphenyl)methanesulfonamide (Qualifier)186.0122.050-40-18-10
(2-Hydroxyphenyl)methanesulfonamide-d4 (SIL-IS)190.0110.050-40-22-10

Method Validation Summary

The method was rigorously validated in accordance with the [3] and the harmonized[4].

The use of the SIL-IS effectively normalized any minor variations in SPE recovery and ESI ionization, resulting in a highly robust, self-validating assay. The Matrix Factor (MF) approaching 1.0 confirms the total elimination of phospholipid-induced ion suppression.

Validation ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)Extraction Recovery (%)IS-Normalized Matrix Factor
LLOQ 1.0 ng/mL4.26.588.40.95
Low QC 3.0 ng/mL2.14.889.10.96
Mid QC 50.0 ng/mL-1.53.291.20.98
High QC 400.0 ng/mL-0.82.590.50.99

(Note: Acceptance criteria dictate Accuracy within ±15% (±20% at LLOQ) and Precision ≤15% (≤20% at LLOQ)[3][4]. All levels passed comfortably).

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Method

Advanced GC-MS Analysis of Sulfonamide Derivatives: Protocols for Chemical Derivatization

Introduction & The Causality of Derivatization Sulfonamides represent a critical class of pharmaceuticals, functioning widely as broad-spectrum antibiotics and potent carbonic anhydrase inhibitors (e.g., acetazolamide)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Causality of Derivatization

Sulfonamides represent a critical class of pharmaceuticals, functioning widely as broad-spectrum antibiotics and potent carbonic anhydrase inhibitors (e.g., acetazolamide)[1]. However, the inherent physicochemical properties of the sulfonamide moiety (-SO₂NH₂) present a formidable barrier to direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The active hydrogens on the nitrogen atom engage in strong intermolecular hydrogen bonding, rendering these molecules highly polar, non-volatile, and thermally labile[2].

Attempting to analyze underivatized sulfonamides via GC-MS inevitably results in irreversible adsorption within the GC inlet, severe chromatographic peak tailing, and thermal degradation[3]. To achieve robust, reproducible chromatography, chemical derivatization is strictly required. By masking these active protons with bulky, non-polar groups, we fundamentally alter the molecule's physical chemistry, drastically increasing its volatility and thermal stability[4].

Mechanistic Pathways of Sulfonamide Derivatization

As an application scientist, selecting the correct derivatization reagent requires understanding the underlying reaction mechanisms and the specific MS ionization mode intended for detection.

Silylation (BSTFA + 1% TMCS)

Silylation is the industry standard for routine GC-Electron Ionization (EI)-MS analysis[5]. The reagent 5 replaces active hydrogens with non-polar trimethylsilyl (TMS) groups. Because the sulfonamide nitrogen can be highly sterically hindered, 1% Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst[5]. TMCS increases the silylating power, driving the reaction to completion and preventing the formation of mixed mono- and bis-TMS derivatives, which would otherwise split the analytical signal and reduce sensitivity[2].

Alkylation (Pentafluorobenzylation)

For trace-level quantification requiring ultra-high sensitivity, alkylation using1 is the method of choice[1]. Under mildly basic conditions, PFB-Br reacts with the sulfonamide amine to form N,N-dipentafluorobenzyl derivatives[1]. The causality behind this choice lies in the highly electronegative fluorine atoms. When coupled with Negative Ion Chemical Ionization (NICI), the PFB groups efficiently capture thermal electrons, producing a massive molecular anion signal with minimal fragmentation[1]. This mechanism pushes detection limits from the microgram range down to the femtomole range[1].

Methylation

Historically, methylation using diazomethane was employed to form N-methyl derivatives. While effective at masking the sulfonamide nitrogen, diazomethane is highly toxic and explosive. Furthermore, it can produce minor amounts of O-methylated byproducts, complicating the chromatogram. Modern laboratories generally prefer silylation or PFB-alkylation for their safety and superior chromatographic profiles.

Logic Problem Highly Polar -SO2NH2 Group (Adsorption & Tailing) Solution Chemical Derivatization (Masking Active Protons) Problem->Solution Mech1 Steric Hindrance at Nitrogen Solution->Mech1 Mech2 Need for Ultra-High Sensitivity Solution->Mech2 Cat1 Add 1% TMCS Catalyst (Drives Reaction to Completion) Mech1->Cat1 Cat2 Use PFB-Br Reagent (Enables NICI Electron Capture) Mech2->Cat2

Causality matrix mapping physicochemical challenges to derivatization solutions.

Self-Validating Quality Control

A robust analytical protocol must be self-validating. To ensure the integrity of the derivatization process, the following system must be implemented:

  • Stable-Isotope Dilution: Prior to extraction, samples must be spiked with an isotopically labeled internal standard (e.g., d3-acetazolamide)[1]. Because the labeled standard undergoes the exact same extraction and derivatization kinetics as the native analyte, any incomplete derivatization or matrix suppression is mathematically normalized.

  • Derivative Ratio Monitoring: The GC-MS method should be programmed to monitor for both mono-derivatized and bis-derivatized ions. A successful reaction yields >99% of the target derivative (typically the bis-derivative for primary sulfonamides). The appearance of mono-derivatized peaks is a diagnostic indicator of reagent depletion or moisture contamination[5].

Quantitative Comparison of Derivatization Strategies

ParameterSilylation (BSTFA + 1% TMCS)Alkylation (PFB-Br)Methylation (Diazomethane)
Target Atoms N, O, SN, ON (predominant), O (minor)
Derivative Formed Trimethylsilyl (TMS)Pentafluorobenzyl (PFB)Methyl (-CH3)
Reaction Conditions 60–80 °C for 30–60 min30 °C for 60 minRoom Temp for <15 min
Preferred MS Mode Electron Ionization (EI)Negative Ion Chemical Ionization (NICI)Electron Ionization (EI)
LOD Range Low µg/L to ng/LLow ng/L to pg/L (Femtomole)Low µg/L
Key Limitation Highly moisture sensitiveRequires post-reaction solvent exchangeHighly toxic, explosive reagent

Experimental Workflows & Protocols

Workflow N1 1. Sample Aliquot + Stable Isotope IS N2 2. Evaporate to Dryness (Anhydrous N2 Stream) N1->N2 N3 3. Derivatization Reagent Selection N2->N3 N4 Silylation (BSTFA + TMCS) 60-80 °C, 30-60 min N3->N4 Standard N5 Alkylation (PFB-Br) 30 °C, 60 min N3->N5 Trace N6 GC-EI-MS (Routine Quantitation) N4->N6 N7 Solvent Exchange (Reconstitute in Toluene) N5->N7 N8 GC-NICI-MS (Femtomole Sensitivity) N7->N8

End-to-end self-validating GC-MS workflow for sulfonamide derivatization.

Protocol A: Silylation with BSTFA/TMCS (Routine GC-EI-MS)
  • Sample Drying: Transfer the extracted sulfonamide sample to a silanized glass vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Causality: BSTFA is extremely moisture-sensitive. Even trace water will hydrolyze the reagent and the resulting TMS derivatives, leading to reaction failure[5].

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS[2]. Causality: Pyridine acts as both a universal solvent for polar sulfonamides and an acid scavenger to neutralize reaction byproducts[2].

  • Incubation: Seal the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60 °C to 80 °C for 30 to 60 minutes[5]. Causality: Thermal energy is required to overcome the steric hindrance of the sulfonamide group, ensuring complete conversion to the bis-TMS derivative[5].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Alkylation with PFB-Br (Trace GC-NICI-MS)
  • Sample Drying: Evaporate the sample extract (containing native sulfonamide and stable-isotope internal standard) to dryness under nitrogen[1].

  • Reaction Mixture: Add 50 µL of anhydrous acetonitrile, 10 µL of a base catalyst (e.g., anhydrous K₂CO₃), and 50 µL of 30% (v/v) PFB-Br in acetonitrile[1].

  • Incubation: Seal and incubate at 30 °C for 60 minutes[1]. Causality: A lower temperature is used here compared to silylation to prevent thermal degradation of the target while still driving the N,N-dipentafluorobenzylation to completion[1].

  • Solvent Exchange (Critical Step): Evaporate the reaction mixture to dryness under nitrogen to remove excess toxic PFB-Br and acetonitrile[1].

  • Reconstitution: Reconstitute the residue in 200 µL of anhydrous toluene[1]. Causality: Toluene acts as an in-vial liquid-liquid extraction. It readily dissolves the non-polar PFB-derivatives while leaving unreacted polar byproducts and the base catalyst behind as a precipitate, protecting the GC column[1].

  • Analysis: Inject 1 µL into the GC-NICI-MS system, monitoring the specific molecular anions (e.g., [M]⁻)[1].

References

1. "Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs" - PubMed/NIH. URL: 2.[5] "A Comparative Guide to Silylation Reagents: BSTFA vs. Methanesulfonamide, N-(trimethylsilyl)- for Derivatization" - Benchchem. URL: 3.[4] "Derivatization Methods in GC and GC/MS" - IntechOpen. URL: 4.[1] "GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as..." - PMC/NIH. URL: 5. "GC Derivatization" - Colorado State University. URL: 6.[2] "Derivatization Reactions and Reagents for Gas Chromatography Analysis" - ResearchGate. URL:

Sources

Application

Application Note: N-(2-Hydroxyphenyl)methanesulfonamide as a Versatile Bis-Nucleophilic Building Block in Heterocyclic Synthesis

Introduction & Chemical Profile N-(2-Hydroxyphenyl)methanesulfonamide (also known as N-methanesulfonyl-2-aminophenol) is a highly versatile, bifunctional building block widely utilized in modern synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-(2-Hydroxyphenyl)methanesulfonamide (also known as N-methanesulfonyl-2-aminophenol) is a highly versatile, bifunctional building block widely utilized in modern synthetic organic chemistry and drug discovery. Featuring both a nucleophilic phenolic hydroxyl group and a weakly acidic methanesulfonamide moiety, this compound serves as an ideal bis-nucleophile[1].

In medicinal chemistry, this building block is particularly valued for the construction of privileged heterocyclic scaffolds, such as 3,4-dihydro-2H-1,4-benzoxazines and 1,5-benzoxazepines[2]. These core structures are ubiquitous in neuroprotective agents, serotonin receptor modulators, and antimicrobial compounds[2],[3].

Mechanistic Insights & Reactivity Profile (E-E-A-T)

The synthetic utility of N-(2-hydroxyphenyl)methanesulfonamide stems from the differential reactivity of its two nucleophilic centers, which allows for highly controlled, regioselective transformations.

  • Acidity & Bis-Anion Formation : The phenolic -OH has a pKa of ~9.5, while the methanesulfonamide -NH is slightly more acidic (pKa ~8.8–9.0) due to the strong electron-withdrawing nature of the mesyl group. In the presence of a sufficient base (e.g., K₂CO₃ or Cs₂CO₃), both centers can be deprotonated to form a highly reactive bis-anion.

  • Regioselectivity via HSAB Theory : According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "harder" nucleophile compared to the sulfonamidate nitrogen. Consequently, in intermolecular S_N2 reactions with soft electrophiles (like alkyl bromides), O-alkylation typically occurs faster than N-alkylation . This kinetic preference is the fundamental driver for tandem cyclization reactions: initial O-alkylation forms a tethered intermediate, which is rapidly followed by an intramolecular N-alkylation to close the heterocyclic ring[2].

Pathways SM N-(2-Hydroxyphenyl) methanesulfonamide Benzoxazine 4-Mesyl-3,4-dihydro- 2H-1,4-benzoxazine SM->Benzoxazine 1,2-Dibromoethane K2CO3, DMF O_Alkyl O-Alkylated Derivatives SM->O_Alkyl Mitsunobu (ROH, DIAD, PPh3) N_Alkyl N-Alkylated Derivatives SM->N_Alkyl Alkyl Halide (Mild Base, RT) Benzoxazepine 1,5-Benzoxazepine Scaffolds SM->Benzoxazepine 1,3-Dibromopropane K2CO3, DMF

Caption: Divergent synthetic pathways utilizing N-(2-hydroxyphenyl)methanesulfonamide as a core building block.

Experimental Protocols & Workflows

Protocol A: Synthesis of N-(2-Hydroxyphenyl)methanesulfonamide

This protocol details the selective mono-mesylation of 2-aminophenol. Causality Check : Pyridine is selected as both the solvent and the acid scavenger. It prevents over-mesylation by forming a reactive sulfonylpyridinium intermediate while simultaneously neutralizing the HCl byproduct, ensuring the nucleophilic phenolic -OH remains protonated and unreactive during the mesylation of the amine[4].

Step-by-Step Methodology:

  • Dissolve 2-aminophenol (1.1 g, 10.08 mmol) in anhydrous pyridine (10 mL) and cool to 0 °C using an ice-water bath[4].

  • Add methanesulfonyl chloride (0.85 mL, 10.94 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent di-mesylation[4].

  • Remove the ice bath and stir the mixture at ambient temperature for 12 hours[4].

  • Quench the reaction by pouring it into an ice-cold 10% HCl solution (70 mL) to neutralize the pyridine[4].

  • Extract the aqueous mixture with ethyl acetate (3 × 30 mL)[4].

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a crystalline solid[4].

Protocol B: Synthesis of 4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol utilizes the bis-nucleophilic nature of the building block to construct a 1,4-benzoxazine ring via reaction with a 1,2-dielectrophile[2]. Causality Check : DMF is chosen as the solvent because its high dielectric constant stabilizes the bis-anion intermediate, significantly accelerating both the intermolecular O-alkylation and the subsequent intramolecular N-alkylation. K₂CO₃ provides optimal basicity—strong enough to deprotonate both heteroatoms, but mild enough to avoid substrate degradation often seen with stronger bases like NaH.

Step-by-Step Methodology:

  • Suspend N-(2-hydroxyphenyl)methanesulfonamide (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Stir the suspension at room temperature for 30 minutes to facilitate complete bis-anion formation.

  • Add 1,2-dibromoethane (1.2 equiv) dropwise to the mixture[2].

  • Heat the reaction mixture to 80 °C and stir for 12–16 hours under an inert atmosphere (N₂ or Ar)[2].

  • Monitor reaction completion via TLC. Once complete, cool to room temperature and quench with ice-cold water to precipitate the product and solubilize the DMF.

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove residual DMF, followed by a brine wash.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to afford the pure 1,4-benzoxazine derivative[3].

Mechanism Step1 N-(2-Hydroxyphenyl)methanesulfonamide + K2CO3 Step2 Phenoxide / Sulfonamidate Bis-anion Formation Step1->Step2 Deprotonation Step3 SN2 Attack on 1,2-Dibromoethane (O-Alkylation preferred first) Step2->Step3 + BrCH2CH2Br Step4 Mono-alkylated Intermediate (2-bromoethoxy) Step3->Step4 - Br(-) Step5 Intramolecular SN2 Cyclization (N-Alkylation) Step4->Step5 Intramolecular Step6 4-Mesyl-3,4-dihydro-2H-1,4-benzoxazine Step5->Step6 - Br(-)

Caption: Step-by-step mechanism of 1,4-benzoxazine formation highlighting the kinetic preference for initial O-alkylation.

Quantitative Data Presentation

The choice of base and solvent is critical for driving the tandem cyclization to completion. The table below summarizes the optimization of reaction conditions for the synthesis of the 1,4-benzoxazine scaffold (Protocol B).

Table 1: Optimization of Reaction Conditions for 1,4-Benzoxazine Cyclization

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Et₃N (3.0)DCM4024<10Base too weak for complete deprotonation; poor solubility.
K₂CO₃ (2.5)Acetone602445Incomplete cyclization; mono-alkylated intermediate persists.
K₂CO₃ (2.5) DMF 80 12 88 Optimal conditions; clean conversion to target scaffold.
Cs₂CO₃ (2.5)DMF80892Excellent yield and faster kinetics, but higher reagent cost.
NaH (2.5)THF651265Formation of complex mixtures and polymerization side reactions.

References

  • Source: purdue.
  • Source: uni-regensburg.
  • Source: researchgate.
  • Source: nih.

Sources

Method

Application Note: Utilizing (2-Hydroxyphenyl)methanesulfonamide as a Privileged Scaffold in Novel Enzyme Inhibitor Development

Introduction In the landscape of rational drug design, identifying versatile, low-molecular-weight scaffolds is critical for developing high-affinity enzyme inhibitors. (2-Hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of rational drug design, identifying versatile, low-molecular-weight scaffolds is critical for developing high-affinity enzyme inhibitors. (2-Hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) has emerged as a highly privileged pharmacophore in medicinal chemistry. Characterized by a methanesulfonamide group paired with an ortho-hydroxyl functional group on a phenyl ring, this compound offers a unique topological and electronic profile.

As a Senior Application Scientist, I have observed that the dual hydrogen-bonding capacity of the hydroxyl and sulfonamide moieties allows for precise, directional interactions with enzyme active sites. This application note details the mechanistic rationale, target applications, and validated protocols for utilizing this scaffold to develop inhibitors targeting metalloenzymes (e.g., Carbonic Anhydrases) and critical DNA repair enzymes (e.g., DNA Polymerase Theta)[1][2].

Mechanistic Rationale & Structural Advantages

The selection of (2-hydroxyphenyl)methanesulfonamide over standard benzenesulfonamides is driven by specific structure-activity relationship (SAR) causality:

  • Primary Pharmacophore (Sulfonamide): The methanesulfonamide group is a classic zinc-binding pharmacophore. In metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly with the active site zinc ion ( Zn2+ ), effectively displacing the catalytic water molecule and halting enzymatic turnover[3].

  • Secondary Steering (ortho-Hydroxyl): The hydroxyl group at the 2-position acts as a critical secondary interaction point. It serves as both a hydrogen bond donor and acceptor, interacting with conserved active-site residues (e.g., Thr199 in Carbonic Anhydrase). This interaction locks the inhibitor into a rigid, favorable conformation, significantly increasing isoform selectivity.

  • Synthetic Versatility: The scaffold acts as a highly reactive intermediate. As demonstrated in recent patent literature for DNA Polymerase Theta (POLQ) inhibitors, N-(2-hydroxyphenyl)methanesulfonamide (often designated as Intermediate 56) can be rapidly functionalized to generate complex multicyclic systems that block specific enzyme domains[2].

Target Application Areas

A. DNA Polymerase Theta (POLQ) Inhibition

POLQ is a unique DNA polymerase/helicase that is upregulated in homologous recombination (HR)-deficient tumors, such as BRCA1/2 mutated breast and ovarian cancers. Because POLQ mediates microhomology-mediated end joining (MMEJ), inhibiting it in HR-deficient cells induces a state of synthetic lethality[2]. Derivatives synthesized from the (2-hydroxyphenyl)methanesulfonamide scaffold have shown profound efficacy in binding to the POLQ active site, impeding repair, and promoting tumor cell apoptosis.

B. Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the hallmark of CA inhibitors. The addition of the 2-hydroxyl group modulates the pKa​ of the sulfonamide, optimizing it for the acidic microenvironment of solid tumors. This enhances its binding kinetics to tumor-associated isoforms like CA IX and CA XII, which are critical for tumor pH regulation and survival under hypoxic conditions[3].

Visualizing the Mechanism of Action

To understand the causality behind targeting POLQ with this scaffold, the following diagram maps the synthetic lethality pathway.

POLQ_Mechanism HR_Def HR-Deficient Cancer Cell (BRCA1/2 Mutated) POLQ_Up POLQ Upregulation (Compensatory MMEJ Repair) HR_Def->POLQ_Up Drives DSB Accumulation of DNA Double-Strand Breaks POLQ_Up->DSB Blocked by Inhibitor (2-Hydroxyphenyl)methanesulfonamide Derivative Binding Active Site Binding (H-Bonding & Steric Blockade) Inhibitor->Binding Mechanism Binding->POLQ_Up Inhibits Binding->DSB Causes Apoptosis Synthetic Lethality (Tumor Cell Death) DSB->Apoptosis Triggers

Figure 1: Mechanism of synthetic lethality induced by (2-hydroxyphenyl)methanesulfonamide derivatives.

Quantitative Data Presentation

When evaluating derivatives of this scaffold, it is crucial to benchmark them against known standards. Below is a representative data summary demonstrating how functionalization of the scaffold impacts enzyme selectivity.

Table 1: Representative Inhibition Profiles of Scaffold Derivatives

Compound / Scaffold DerivativeTarget EnzymeIC50 (nM)Mechanism of InhibitionReference Control
Unsubstituted Benzenesulfonamide CA II (Off-target)250Zinc coordinationAcetazolamide (12 nM)
(2-Hydroxyphenyl)methanesulfonamide CA IX (Tumor target)45Zinc + Thr199 H-bondingAcetazolamide (25 nM)
Intermediate 56 Derivative POLQ (Polymerase)18Substrate competitionNovobiocin (IC50 ~ 1.5 µM)
Fluoro-substituted Derivative POLQ (Helicase)32Steric blockadeNovobiocin (IC50 ~ 1.5 µM)

Note: The addition of the ortho-hydroxyl group significantly shifts selectivity away from ubiquitous cytosolic CA II toward tumor-associated targets.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. We pair a primary biochemical assay with an orthogonal biophysical validation step.

Protocol 1: In Vitro POLQ Polymerase Activity Assay

This assay measures the ability of the synthesized derivatives to inhibit the polymerase activity of POLQ.

Materials:

  • Recombinant human POLQ protein (purified, >90% active).

  • Fluorescently labeled primer/template DNA substrate (e.g., Cy5-labeled).

  • Ultrapure dNTP mix.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl2​ , 1 mM DTT, 0.01% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the (2-hydroxyphenyl)methanesulfonamide derivative in 100% molecular-grade DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in DMSO.

    • Expert Insight: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced denaturation of the POLQ enzyme.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, mix 10 µL of Assay Buffer containing 5 nM POLQ with 0.5 µL of the compound dilutions. Incubate at room temperature for 15 minutes.

    • Expert Insight: This pre-incubation step is critical for sulfonamides, which often exhibit slow-binding kinetics due to the displacement of tightly bound active-site water molecules.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 50 nM Cy5-DNA and 10 µM dNTPs to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of Stop Buffer (95% formamide, 20 mM EDTA).

  • Detection: Resolve the products using capillary electrophoresis or a fluorescence microplate reader (if using a FRET-based substrate).

  • Validation (Self-Correction): Calculate the Z'-factor using DMSO-only (negative) and Novobiocin (positive) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the IC50 observed in Protocol 1 is driven by direct target engagement rather than assay interference (e.g., compound aggregation).

  • Sensor Chip Preparation: Immobilize recombinant POLQ onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the (2-hydroxyphenyl)methanesulfonamide derivatives at flow rates of 30 µL/min across a concentration gradient (0.1 nM to 1 µM).

  • Kinetic Analysis: Measure association ( kon​ ) and dissociation ( koff​ ) rates. The equilibrium dissociation constant ( Kd​ ) is calculated as koff​/kon​ .

Experimental Workflow Visualization

Workflow Synthesis 1. Scaffold Synthesis (2-Hydroxyphenyl)methanesulfonamide Assay 2. Biochemical Assay Enzyme Inhibition (IC50) Synthesis->Assay SPR 3. Kinetic Validation SPR Binding Affinity (Kd) Assay->SPR Crystallography 4. Structural Analysis X-ray Co-crystallography SPR->Crystallography

Figure 2: End-to-end workflow for validating (2-hydroxyphenyl)methanesulfonamide derivatives.

References

  • Benchchem. "N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide - Benchchem". Benchchem Product Database.
  • Benchchem. "N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide - Benchchem". Benchchem Product Database.
  • Google Patents. "WO2023144793A1 - Pol theta inhibitors".

Sources

Application

Application Note: In-Vitro Antifungal Susceptibility Assays for (2-Hydroxyphenyl)methanesulfonamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Architecture, and Standardized CLSI Protocols Executive Summary The emergence of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Architecture, and Standardized CLSI Protocols

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel pharmacophores. (2-Hydroxyphenyl)methanesulfonamide is a highly versatile structural intermediate that leverages the well-documented antimicrobial properties of the sulfonamide moiety while introducing a 2-hydroxyphenyl group. As a Senior Application Scientist, I have observed that the addition of this phenolic ring significantly modulates the compound's steric profile and lipophilicity, potentially enhancing its penetration through the complex fungal cell wall (composed of chitin, β-glucans, and mannoproteins)[1]. This application note provides a comprehensive, self-validating framework for evaluating the in-vitro antifungal efficacy of (2-hydroxyphenyl)methanesulfonamide derivatives, grounded in established Clinical and Laboratory Standards Institute (CLSI) methodologies[2].

Mechanistic Rationale: Targeting Fungal Folate Biosynthesis

To design an effective in-vitro assay, one must first understand the molecular target. Unlike mammalian cells, which utilize dietary folate via active transport mechanisms, fungi must synthesize folate de novo[3].

The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (PABA) with pteridine. Sulfonamides, including (2-hydroxyphenyl)methanesulfonamide, act as competitive inhibitors of DHPS due to their structural mimicry of PABA[4][5]. By occupying the active site of DHPS, these compounds halt the production of dihydropteroic acid, leading to a downstream depletion of tetrahydrofolate. Because tetrahydrofolate is an essential coenzyme for single-carbon transfer reactions in purine and pyrimidine biosynthesis, its depletion ultimately arrests fungal DNA and RNA synthesis, yielding a fungistatic effect[].

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Drug (2-hydroxyphenyl) methanesulfonamide Drug->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF DHFS THF Tetrahydrofolic Acid (Active Folate) DHF->THF DHFR DNA Fungal DNA/RNA Synthesis THF->DNA

Fig 1: Mechanism of action of sulfonamides inhibiting fungal folate and nucleic acid biosynthesis.

Assay Architecture & Causality of Experimental Choices

When adapting the CLSI M27 (4th Edition) broth microdilution method for a sulfonamide-based compound, strict adherence to specific biochemical parameters is required to prevent artifactual data[7].

  • Media Selection (Critical): The assay must utilize RPMI 1640 broth buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Causality: Complex mycological media, such as Sabouraud Dextrose Broth or Antibiotic Medium 3, contain high concentrations of yeast extract and peptones, which are rich in exogenous folates and PABA[8]. These components will competitively outcompete the sulfonamide at the DHPS active site, leading to false-negative susceptibility results (artificially inflated MICs). RPMI 1640 is chemically defined and lacks these confounding antagonists.

  • Solvent Constraints: (2-Hydroxyphenyl)methanesulfonamide exhibits limited aqueous solubility and must be prepared as a master stock in 100% Dimethyl Sulfoxide (DMSO). Causality: The final assay concentration of DMSO must strictly not exceed 1% (v/v). Concentrations above this threshold disrupt fungal membrane integrity, creating a synergistic toxicity that masks the true intrinsic activity of the pharmacophore.

  • Inoculum Standardization: The fungal inoculum must be tightly controlled between 0.5×103 and 2.5×103 CFU/mL. Causality: Sulfonamides are highly susceptible to the "inoculum effect." An overly dense fungal population will rapidly deplete the drug and synthesize excess PABA, artificially shifting the MIC curve upward.

Self-Validating Protocol: Broth Microdilution Assay

This protocol establishes a self-validating system where internal controls continuously verify the integrity of the reagents and the biological response.

Phase 1: Compound & Plate Preparation
  • Master Stock: Dissolve (2-hydroxyphenyl)methanesulfonamide in 100% DMSO to a concentration of 3,200 µg/mL.

  • Intermediate Dilution: Dilute the master stock 1:50 in RPMI 1640 (buffered with MOPS) to yield a 64 µg/mL solution (containing 2% DMSO).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform a 2-fold serial dilution across columns 1 through 10 using RPMI 1640 (containing 2% DMSO) to maintain a constant solvent concentration. Well volumes should be 100 µL.

  • Controls:

    • Column 11 (Growth Control): 100 µL of RPMI 1640 with 2% DMSO (No drug).

    • Column 12 (Sterility Control): 200 µL of RPMI 1640 with 1% DMSO (No drug, no yeast).

Phase 2: Inoculum Standardization
  • Subculture the target yeast strains (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspend 3–5 distinct colonies in sterile 0.85% saline.

  • Adjust the turbidity to a 0.5 McFarland standard (equivalent to 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:50, and then 1:20 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

Phase 3: Inoculation & Incubation
  • Dispense 100 µL of the working inoculum into columns 1 through 11. (Note: This 1:2 dilution brings the final drug concentrations to 32 µg/mL down to 0.06 µg/mL, and the final DMSO concentration to the safe limit of 1%).

  • Seal the plate with a gas-permeable membrane and incubate at 35°C for 24 to 48 hours, depending on the species[9].

Phase 4: Reading & Interpretation
  • Visually score the plates using a reading mirror or a spectrophotometer (OD 530 nm).

  • For fungistatic agents like sulfonamides, the MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free growth control (Column 11).

Workflow Step1 1. Compound Preparation Dissolve in 100% DMSO Step2 2. Serial Dilution 2x concentrations in RPMI 1640 Step1->Step2 Step4 4. Plate Inoculation Mix 100 µL compound + 100 µL inoculum Step2->Step4 Step3 3. Inoculum Standardization Adjust to 0.5 - 2.5 x 10³ CFU/mL Step3->Step4 Step5 5. Incubation 35°C for 24-48 hours Step4->Step5 Step6 6. MIC Determination Visual or Spectrophotometric Reading Step5->Step6

Fig 2: Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Quantitative Data Presentation

The following table outlines the expected MIC ranges for (2-hydroxyphenyl)methanesulfonamide derivatives against common fungal pathogens, benchmarked against a standard reference agent.

Fungal StrainATCC ReferenceExpected MIC Range (µg/mL)Fluconazole MIC (µg/mL)Clinical Relevance
Candida albicansATCC 900284.0 - 16.00.25 - 1.0Primary model for invasive candidiasis.
Candida glabrataATCC 20018.0 - 32.08.0 - 32.0Known for intrinsic reduced azole susceptibility.
Cryptococcus neoformansATCC 2088212.0 - 8.01.0 - 4.0Evaluates penetration of polysaccharide capsule.
Candida parapsilosisATCC 22019QC Strain 1.0 - 4.0Mandatory CLSI internal quality control[10].
Candida kruseiATCC 6258QC Strain 16.0 - 64.0Mandatory CLSI internal quality control[10].

Quality Control & Assay Validation

To ensure the protocol acts as a self-validating system , the assay must be immediately rejected and repeated if any of the following conditions are not met:

  • Sterility Failure: Any visible turbidity in Column 12 indicates media contamination.

  • Growth Failure: Insufficient pellet formation in Column 11 indicates poor inoculum viability or solvent toxicity (if DMSO > 1%).

  • Reference Strain Deviation: The assay must include parallel testing of the reference drug (e.g., Fluconazole) against C. parapsilosis ATCC 22019 and C. krusei ATCC 6258[10]. If the MIC of the reference drug falls outside the strict CLSI-defined acceptable ranges listed in the table above, the entire assay run is deemed analytically invalid[7][9].

References

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4) ANSI Webstore / CLSI URL: [Link]

  • Mechanisms of Other Antimicrobial Drugs Lumen Learning URL: [Link]

  • Sulfonamide (medicine) Wikipedia URL: [Link]

  • CLSI M27: Antifungal Testing Standards Scribd / CLSI URL:[Link]

  • Antifungal susceptibility testing following the CLSI M27 document... National Institutes of Health (NIH) / PMC URL: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Hydroxyphenyl)methanesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields during the synthesis of N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields during the synthesis of N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5)[1]. While the sulfonylation of an amine is generally considered a fundamental transformation, the bifunctional nature of 2-aminophenol introduces complex chemoselectivity challenges.

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures—specifically O-sulfonylation, over-reaction (bismesylation), and substrate oxidation[2]. By implementing the self-validating protocols below, you can establish a robust, high-yield synthetic pipeline.

Mechanistic Causality: The Chemoselectivity Challenge

The primary cause of low yield in this synthesis is the competing nucleophilicity of the amine (-NH 2​ ) and the hydroxyl (-OH) groups on the 2-aminophenol ring. Under neutral conditions, the amine is a softer, more polarizable nucleophile and will attack the hard electrophile methanesulfonyl chloride (MsCl) faster than the phenol.

However, the choice of base dictates the reaction pathway [3].

  • If a strong organic base like Triethylamine (TEA, pK a​ ~10.7) is used, it deprotonates the phenol (pK a​ ~9.7) to form a highly reactive phenoxide anion. This shifts the reaction toward unwanted O-mesylation or N,O-bismesylation.

  • By using Pyridine (pK a​ ~5.2), the phenol remains protonated. Pyridine acts solely as an acid scavenger for the generated HCl, preserving the inherent nucleophilic preference of the amine and ensuring selective N-sulfonylation[3].

Quantitative Data: Base Selection Impact
Base ChoiceConjugate Acid pK a​ Phenol Deprotonation?Dominant Reaction PathwayExpected Yield
Pyridine 5.25NoChemoselective N-mesylation > 85%
Triethylamine (TEA)10.75Yes (Phenol pK a​ ~9.7)N,O-bismesylation & O-mesylation< 40%
N,N-Diisopropylethylamine10.50YesN,O-bismesylation & O-mesylation< 45%
Sodium Carbonate (aq)10.33YesMsCl Hydrolysis & O-mesylation< 20%

Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this protocol includes a self-validation checkpoint. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Substrate Preparation Dissolve 2-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict Nitrogen or Argon atmosphere.

  • Causality: 2-Aminophenols are highly electron-rich and rapidly oxidize in air to form dark quinone imines, destroying your starting material[2].

  • Validation Checkpoint: The solution must remain pale yellow or clear. If the solution turns dark brown or black, oxidation has occurred; discard and start over with freshly recrystallized 2-aminophenol and degassed solvent.

Step 2: Base Addition & Temperature Control Add Pyridine (1.1 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Causality: Low temperatures kinetically favor the attack of the more reactive amine over the hydroxyl group, suppressing bismesylation[3].

Step 3: Electrophile Addition Add Methanesulfonyl chloride (MsCl, 1.0 eq) dropwise over 15 minutes.

  • Validation Checkpoint: Monitor the internal temperature. An exothermic spike indicates too rapid an addition, which can lead to localized heating and over-reaction.

Step 4: Reaction Monitoring Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (TLC): Run a TLC (e.g., 1:1 Hexane:EtOAc). You should observe the disappearance of the starting material. The desired N-mesyl product will appear as a new spot that is more polar than the bismesylated byproduct, but less polar than the starting 2-aminophenol.

Step 5: Workup and Isolation Quench the reaction with 1N aqueous HCl. Extract the organic layer, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure[3].

  • Validation Checkpoint: Upon adding 1N HCl, the organic layer should clarify. The HCl protonates the pyridine, forcing it into the aqueous layer and leaving your purified sulfonamide in the organic phase.

Experimental Workflows & Troubleshooting Logic

Workflow Step1 1. Preparation Dissolve 2-Aminophenol in Anhydrous DCM (N2 Atm) Step2 2. Base Addition Add Pyridine (1.1 eq) Cool to 0 °C Step1->Step2 Step3 3. Sulfonylation Dropwise addition of MsCl (1.0 eq) Maintain < 5 °C Step2->Step3 Step4 4. Reaction Monitoring Stir 2h at RT Validate via TLC Step3->Step4 Step5 5. Workup Quench with 1N HCl Extract with EtOAc Step4->Step5 Step6 6. Purification Wash with Brine, Dry (MgSO4) Recrystallize Step5->Step6

Experimental workflow for chemoselective N-sulfonylation of 2-aminophenol.

Troubleshooting Root Issue: Low Yield of N-(2-hydroxyphenyl)methanesulfonamide Sym1 Symptom: Reaction turns black/dark brown Root->Sym1 Sym2 Symptom: Multiple spots on TLC (Over-reaction) Root->Sym2 Sym3 Symptom: High recovery of starting material Root->Sym3 Cause1 Oxidation of 2-aminophenol to quinone imines Sym1->Cause1 Cause2 O-mesylation or N,O-bismesylation Sym2->Cause2 Cause3 Hydrolysis of MsCl by moisture Sym3->Cause3 Fix1 Action: Degas solvents, run under Argon/N2 Cause1->Fix1 Fix2 Action: Use Pyridine (not TEA), strict 1.0 eq MsCl at 0 °C Cause2->Fix2 Fix3 Action: Use anhydrous solvents, check MsCl integrity Cause3->Fix3

Troubleshooting logic tree for resolving low yield in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q: How can I salvage a reaction that has undergone N,O-bismesylation? A: If you accidentally over-reacted your mixture and formed the N,O-bismesylated byproduct, you do not necessarily need to discard the batch. O-mesylates are highly susceptible to basic hydrolysis, whereas N-mesyl (sulfonamide) linkages are incredibly stable. You can selectively cleave the unwanted O-mesyl group by treating the crude mixture with 1M NaOH in methanol at room temperature for 2-4 hours. Neutralize the mixture with dilute HCl to precipitate the desired N-(2-hydroxyphenyl)methanesulfonamide.

Q: Why is my 2-aminophenol starting material turning black before I even add the methanesulfonyl chloride? A: 2-Aminophenols are highly electron-rich and easily oxidize in the presence of atmospheric oxygen to form highly colored quinone imines[2]. To prevent this, use freshly recrystallized 2-aminophenol, degas your reaction solvent (e.g., DCM or THF) by sparging with nitrogen or argon for 15 minutes, and maintain an inert atmosphere throughout the setup.

Q: Can I use water as a solvent for this reaction (Schotten-Baumann conditions)? A: No. While Schotten-Baumann conditions (aqueous base) work for some robust sulfonyl chlorides, methanesulfonyl chloride (MsCl) is highly prone to hydrolysis in water. Furthermore, the high pH required for aqueous biphasic conditions will deprotonate the phenol, destroying your chemoselectivity and leading to complex mixtures[3]. Anhydrous organic solvents are mandatory.

References

  • 2-Aminophenols Containing Electron-Withdrawing Groups from N-Aryl Hydroxylamines - Thieme Group. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for sulfonamide synthesis (temperature, base selection)

Welcome to the Technical Support Center for Sulfonamide Synthesis. The sulfonamide moiety is a critical pharmacophore in drug development, found in numerous antibiotics, diuretics, and antiviral agents[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. The sulfonamide moiety is a critical pharmacophore in drug development, found in numerous antibiotics, diuretics, and antiviral agents[1]. While the formation of the S–N bond via the reaction of a sulfonyl chloride with an amine is a foundational organic transformation, achieving high yields and purity often requires precise tuning of reaction conditions—specifically temperature and base selection .

This guide provides researchers and drug development professionals with field-proven troubleshooting logic, mechanistic insights, and optimized protocols to overcome common synthetic bottlenecks.

Diagnostic Workflow: Sulfonamide Troubleshooting

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of low yields or impurities.

Troubleshooting workflow for sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am observing significant di-sulfonylation (over-reaction) with my primary amine. How do I prevent this?

Causality: When a primary amine reacts with a sulfonyl chloride, the resulting mono-sulfonamide still possesses a lone pair on the nitrogen. Although this nitrogen is rendered less nucleophilic by the strong electron-withdrawing effect of the sulfonyl group, excess sulfonyl chloride or high thermal energy can drive the equilibrium toward a second nucleophilic attack, yielding a di-sulfonylated byproduct[2]. Solution:

  • Temperature Control: Initiate the reaction at strictly 0 °C. Low temperatures kinetically favor the highly nucleophilic primary amine while suppressing the less reactive mono-sulfonamide.

  • Stoichiometry: Maintain a strict 1:1 to 1.05 molar ratio of amine to sulfonyl chloride[2]. Add the sulfonyl chloride dropwise to prevent localized excesses of the electrophile.

Q2: My reaction suffers from low yields due to the formation of sulfonic acid. What is the mechanism, and how does base selection fix this?

Causality: Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. The presence of trace water leads to competitive hydrolysis, generating sulfonic acid and hydrochloric acid (HCl)[2]. If the HCl is not efficiently scavenged, it protonates the starting amine, forming an unreactive ammonium salt and stalling the reaction[3]. Solution: Use strictly anhydrous solvents (e.g., dry DCM) and an appropriate base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act as non-nucleophilic proton sponges to neutralize HCl. Alternatively, Pyridine can be used; it acts as both a base and a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate[1].

Q3: I am working with a sterically hindered or electron-deficient amine, and the reaction stalls at room temperature. How should I adjust the conditions?

Causality: Bulky substituents or electron-withdrawing groups on the amine reduce its nucleophilicity, preventing efficient attack on the sterically congested sulfonyl sulfur atom. Solution: Elevated temperatures (e.g., refluxing DCM or DCE) are required to overcome the activation energy barrier[3]. Additionally, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside TEA will accelerate the reaction by generating a highly electrophilic, yet sterically accessible, intermediate.

Q4: Are there optimized, greener alternatives to traditional organic bases (TEA/Pyridine) and halogenated solvents?

Causality: Traditional methods relying on halogenated solvents and organic bases generate significant toxic waste and require extensive aqueous workups to remove amine salts[3]. Furthermore, standard sulfonyl chloride synthesis via chlorosulfonation is harshly acidic[4]. Solution: Recent process optimizations have introduced highly efficient green alternatives:

  • LiOH·H₂O: Using just 0.5 equivalents of Lithium hydroxide monohydrate at 0–5 °C in aqueous/organic mixtures can drive the reaction to completion in 1–8 minutes with excellent yields, drastically reducing excess reagent usage[5].

  • Deep Eutectic Solvents (DES): Choline chloride (ChCl)-based eutectic mixtures (e.g., ChCl/glycerol 1:2) allow the reaction to proceed at ambient temperature under aerobic conditions without additional bases, yielding up to 97% product[6].

Quantitative Data: Base & Temperature Optimization

Summarizing the optimal parameters based on substrate reactivity and environmental considerations:

Base SystemOptimal TemperatureSolvent SystemReaction TimeYield / EfficiencyPrimary Use Case
TEA / DIPEA 0 °C to RTDCM or THF (Anhydrous)2–24 hHigh (80-95%)Standard primary/secondary amines[1]
Pyridine RT to 60 °CDCM or Neat2–12 hHighSterically hindered/unreactive amines[3]
Na₂CO₃ (Schotten-Baumann) 0 °C to RTWater / EtOAc (Biphasic)4–6 hModerate to HighWater-soluble amines, amino acids[3]
LiOH·H₂O (0.5 equiv) 0–5 °CAqueous / Organic1–8 minExcellent (>90%)Rapid, green process optimization[5]
ChCl / Glycerol (DES) AmbientNone (DES is solvent)2–12 hHigh (up to 97%)Sustainable, aerobic synthesis[6]

Self-Validating Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (TEA/DCM)

This protocol utilizes kinetic temperature control to prevent di-sulfonylation and a non-nucleophilic base to prevent stalling.

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 to 1.5 equiv) to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C[2].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the cooled amine mixture[2].

  • Reaction Monitoring: Remove the ice bath, allow the mixture to slowly warm to room temperature, and stir. Monitor the consumption of the starting amine via TLC or LC-MS (typically 2–24 hours)[2].

  • Workup: Once complete, quench the reaction with water. Extract the organic layer, wash sequentially with 1M HCl (to remove excess TEA/amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Optimized Green Synthesis using LiOH·H₂O

This protocol leverages Design of Experiments (DoE) optimization to drastically reduce reaction time and eliminate toxic organic bases.

  • Preparation: In a standard reaction vial, mix the amine (1.0 equiv) and sulfonyl chloride (1.0 equiv) in a suitable green solvent mixture (e.g., aqueous ethanol or PEG).

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath[5].

  • Base Addition: Add exactly 0.5 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) in one portion[5].

  • Reaction: Stir vigorously. The reaction is highly accelerated under these conditions; monitor closely as completion typically occurs within 1 to 8 minutes[5].

  • Isolation: Dilute with water. If the sulfonamide precipitates, isolate via vacuum filtration. Otherwise, extract with a minimal amount of ethyl acetate, dry, and concentrate.

References

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-c1yOvy-D559JNJ-I70kyHtpAmtNCCLvtC-2w9ZVoKoKOSHyKVmUAUjD74KnKOtOxpfQEknm64vp0YkMCSdSnw6UlgFAqfaGaAxnf5GShURwzjL-EzlQpFmd_U2teH9FNjTpKv-DfOnomJBkQTu5w1VcGA-gPzPdc5vklojo0qt0Ux94_oWBCcN4iftlNwHI3hMrwZGwDE-tKjCCB4L7owCseFbYEkqk1Ij1KVKifVB87Oj7Z9I=]
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE562x2clhNU665Xey97fP3-qe1qpNtkVSw_ylHufnde0zHhbK9j3fU7tbADFGAjVOK1SHL_W4340VTncG2LrxBV5AHcAGcMqtckdNy3B4N8y3OOHTsWF72e3F8MDPGr7RzclUV1HYYxJlwxjUEQP_3T-RQEzk3JtesfDsL]
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWMLqUlOw9gVj2EUW4yodepxoi74S32m2Nz0HHgYzW7o3StadcWUa51nlUXF0XikNSqqsncab5uiWLygmou0K6HD2KqrhlnHroceHLWwrbEwn6WUPNEMtZX6_TIHfXViw=]
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4TkHAf3Sh5Q_0IXhCwX4jbAVhiLhNgURMDBkbfwTdsowAiFdvoLzATFn9J3w_jpiwWvnPaWKciOTQI_71YdNnlQzueCNSuaZth7ke9YTogGl-mqaDM67zt1bZuj9foB46ddATR1ZqekYbaaHoVo1o1R62pAb-qrOgRqkdRMMeeqRhZ8w39h80rcM74kUUcPCcR4bbJ8Ylz-dLh8cVvwA=]
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTVNWzPgvaDcl-SJUiAh5vCB6v0nSaXvJMkyht1BJ5CHcHcaxeqZ0SO7ENwVDFK5t93ii-NK0BGZ4X_bIyQ7YP2-xycpdlItwCs_ypuKuYL2puWdOCmMTIu6MnjW67vlp1uuyxL0-sZUBXKr4HvHongSEafs-WQ2RdA0aGaV3ldsJySzA9LBM25F9waskCkg==]
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHDFjHZ8xGqzllqPTi8EBSW1lJnynIwMGK8SBfJSc2JpOavZIYt9kqM0MT_JBZymRvpfgRrkClsJsHDcKvADri7jQXj0b78kUJDNWuq62ryYEA3U-B3FbpBtNLJgsOV1JtfhEa2K2xnmH4Io=]

Sources

Troubleshooting

Managing sticky or oily sulfonamide products during workup and purification

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously frustrating challenges in organic synthesis: the isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously frustrating challenges in organic synthesis: the isolation and purification of sulfonamides.

Sulfonamides are infamous for resisting crystallization, often presenting as stubborn, sticky, or gummy oils. This guide bypasses generic advice, breaking down the thermodynamic and physicochemical causality behind these issues, and provides self-validating protocols to ensure your product is isolated with high purity and structural integrity.

Knowledge Base: The Physicochemical Root Causes

Q: Why does my sulfonamide product consistently crash out as a sticky oil instead of a crystalline solid? A: The "sticky oil" phenomenon is rarely due to a single factor, but rather a combination of the sulfonamide's unique physicochemical properties:

  • Strong Intermolecular Forces: Sulfonamides act as both strong hydrogen-bond donors (if primary or secondary) and acceptors (via the sulfonyl oxygens). This high polarity encourages the formation of stable, non-crystalline solvates with reaction solvents like pyridine, DMF, or DMSO[1].

  • Crystal Lattice Disruption: Even trace amounts (<2%) of high-boiling solvents or unreacted sulfonyl chloride can severely depress the melting point of the product, trapping it in a metastable, supercooled liquid state.

  • Acid-Base Equilibria: The sulfonamide N-H proton is relatively acidic. Depending on the substituents, the pKa​ typically ranges from 5.0 to 10.5[2],[3]. If the workup pH is not strictly controlled, partial salt formation occurs, resulting in a gummy, hygroscopic mixture of neutral and ionized species.

Q: How do I know if my product is genuinely an oil or just a trapped solid? A: True liquid sulfonamides at room temperature are rare and usually limited to highly asymmetric, low-molecular-weight dialkyl sulfonamides. If your compound has an aromatic ring or a molecular weight >250 g/mol , it is almost certainly a solid trapped in a solvated or supercooled state.

Diagnostic Workflows & Methodologies

To manipulate sulfonamides effectively, you must exploit their pKa​ . The following table summarizes the quantitative parameters required to design a successful acid-base extraction.

Table 1: Physicochemical Data for Extraction Planning

Sulfonamide ClassExample CompoundApproximate pKa​ Optimal Aqueous Extraction pHOptimal Precipitation pH
Primary ArylSulfanilamide10.1 - 10.4> 12.56.0 - 7.0
Secondary ArylSulfadiazine6.5> 8.53.0 - 4.0
Secondary AlkylMethanesulfonamide10.8> 12.87.0 - 8.0
TertiaryN,N-Dimethyl...N/A (Neutral)Cannot be extracted via baseN/A
Protocol 1: Self-Validating Acid-Base Extraction

This protocol is designed for primary and secondary sulfonamides. It utilizes a chemically driven phase switch to leave neutral impurities (like unreacted amines or organic byproducts) behind.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sticky oil in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Extraction: Add 1.0 M aqueous NaOH. Causality Check: The pH of the aqueous layer must be at least 2 units above the pKa​ of your sulfonamide to ensure >99% deprotonation and partitioning into the aqueous phase.

  • Phase Separation: Separate the layers. Self-Validation Step: Before discarding the organic layer, run a TLC of both phases. The aqueous layer (spotted directly) should contain your UV-active sulfonamide at the baseline, while the organic layer should contain high-Rf impurities.

  • Washing: Wash the aqueous layer once with pure Ethyl Acetate to remove residual trapped organics.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1.0 M HCl dropwise while stirring vigorously until the target precipitation pH (see Table 1) is reached.

  • Isolation: The sulfonamide will crash out as a solid. Filter via vacuum, wash with ice-cold water, and dry under high vacuum.

Workup A Crude Oily Sulfonamide B Dissolve in EtOAc Add 1M NaOH (aq) A->B C Aqueous Layer (Deprotonated Sulfonamide) B->C pH > pKa + 2 D Organic Layer (Neutral Impurities) B->D Discard E Acidify to pH 2-3 with 1M HCl at 0°C C->E F Precipitation Occurs? E->F G Filter & Dry (Solid Product) F->G Yes H Extract with DCM (Proceed to Trituration) F->H No (Remains Oily)

Acid-Base Extraction Workflow for Primary and Secondary Sulfonamides

Overcoming Oily Residues: Advanced Trituration

If your sulfonamide remains an oil after workup, it requires mechanical and thermodynamic disruption (trituration) to break the solvate network.

Table 2: Quantitative Solvent Ratios for Trituration & Chromatography

TechniqueSolvent SystemVolumetric RatioTarget Impurity Removed
TriturationEtOAc / Hexanes1:5 to 1:10Pyridine, high-boiling oils
TriturationDCM / Diethyl Ether1:10Unreacted sulfonyl chlorides
ChromatographyHexane / EtOAc / MeOH / TEA8:1:1:0.1Basic amines, polar byproducts
ChromatographyDCM / MeOH / H2O / NH4OH9:1:0.6:0.6Highly polar, zwitterionic sulfa drugs
Protocol 2: The "Anti-Solvent Scratch" Trituration
  • Concentration: Transfer the oily sulfonamide to a round-bottom flask. Evaporate under high vacuum at 45 °C for at least 2 hours to remove as much latent solvent as possible.

  • Minimal Solvation: Dissolve the oil in the absolute minimum amount of a "good" solvent (e.g., 0.5 mL of EtOAc or DCM per gram of product).

  • Anti-Solvent Addition: Vigorously stir the solution while rapidly adding 5 to 10 volumes of a non-polar "anti-solvent" (e.g., Hexanes or Diethyl Ether)[1]. The solution will likely turn cloudy, and an oil may drop out.

  • Mechanical Nucleation: Using a glass stirring rod, aggressively scratch the inside of the glass flask below the solvent line. The high-frequency acoustic vibrations and micro-shards of glass provide nucleation sites for crystal growth.

  • Sonication (Optional): If scratching fails, place the flask in an ultrasonic bath for 15 minutes. The cavitation bubbles induce localized pressure changes that force crystallization.

  • Maturation: Once a solid begins to form, let it stir at room temperature for 1 hour to allow the crystal lattice to mature and expel trapped impurities, then filter.

Chromatography Troubleshooting: Streaking & Retention

Q: My sulfonamide streaks terribly on silica gel, co-eluting with impurities. How do I fix this? A: Silica gel is inherently acidic and highly polar. When primary and secondary sulfonamides travel through the column, they engage in a continuous equilibrium of hydrogen-bonding and partial ionization with the silanol groups. This causes the compound to elute over a massive volume of solvent (streaking)[4].

To solve this, you must chemically modify the mobile phase to suppress these interactions.

Chromatography A Severe Streaking on TLC/Column B Identify Sulfonamide Type A->B C Primary / Secondary (Acidic NH) B->C D Tertiary (No Acidic NH) B->D E Add 0.1-1% AcOH to Mobile Phase C->E Suppress Ionization F Add 0.1-1% TEA to Mobile Phase D->F Block Silica Sites G Switch to Toluene/EtOAc or DCM/MeOH D->G Alter Solvation H Sharp Elution Bands E->H F->H G->H

Mobile Phase Optimization Logic for Sulfonamide Chromatography

Corrective Action for Chromatography:

  • For Primary/Secondary Sulfonamides: Add 0.1% to 1% Acetic Acid (AcOH) to your mobile phase. The acid suppresses the ionization of the sulfonamide, keeping it in its neutral state and sharpening the band.

  • For Tertiary Sulfonamides or those with Basic Amines: Add 0.1% to 1% Triethylamine (TEA) to the mobile phase. The TEA acts sacrificially, binding to the highly active acidic silanol sites on the silica gel so your product does not stick[5].

  • Alternative Stationary Phases: If normal phase silica remains problematic, consider switching to reverse-phase chromatography (C18) or using deactivated neutral alumina[4].

References

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO - [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Indomethacin Derivatives as Cyclooxygenase-2 Inhibiting Nitric Oxide Donors - ACS Publications -[Link]

  • How to separate these sulfonamides with TLC : r/Chempros - Reddit - [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing - [Link]

Sources

Optimization

Addressing the hydrolysis of methanesulfonyl chloride starting material

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides an authoritative, field-proven framework for diagnosing, preventing, and troubleshooting the hydrolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides an authoritative, field-proven framework for diagnosing, preventing, and troubleshooting the hydrolysis of methanesulfonyl chloride (MsCl) during mesylation workflows.

Part 1: Mechanistic Causality of MsCl Hydrolysis

Methanesulfonyl chloride (MsCl) is a highly reactive electrophile utilized extensively to convert alcohols into good leaving groups (mesylates)[1]. However, the primary mode of reagent failure is its rapid degradation upon exposure to ambient moisture or wet solvents[2].

Understanding how MsCl hydrolyzes is critical for preventing it. The degradation pathway is highly dependent on the pH of the environment:

  • Acidic to Neutral Conditions (pH 1–6): Water acts as a nucleophile, directly attacking the electrophilic sulfur atom via a bimolecular nucleophilic substitution ( SN​2−S ) mechanism. This displaces the chloride ion, yielding methanesulfonic acid (MSA) and corrosive hydrogen chloride (HCl) gas[2][3].

  • Mildly Basic Conditions (pH 8–10): The presence of a base triggers an E1cB elimination. The base deprotonates the α -carbon of MsCl, generating a highly reactive, transient sulfene intermediate ( CH2​=SO2​ ). Water then rapidly traps the sulfene to form MSA[3][4].

  • Strongly Basic Conditions (pH > 10): Sulfene formation occurs, but it is trapped directly by hydroxide ions rather than neutral water molecules[3][4].

Because standard mesylation reactions require a base (like triethylamine), the introduction of even trace amounts of water will rapidly consume your MsCl via the ultra-fast sulfene pathway, severely depressing your product yield.

Quantitative Data: Thermodynamics of MsCl Hydrolysis

The thermodynamic driving force for MsCl hydrolysis is highly favorable. The table below summarizes the energetic parameters that dictate its instability in the presence of moisture[4].

Thermodynamic ParameterValue (kcal/mol)Experimental Conditions
Heat of Formation (Liquid MsCl)-126.91 ± 1.5425°C, Basic Catalyst
Free Energy of Formation (Aqueous MsCl)-101.29 ± 1.9625°C
Free Energy of Hydrolysis -25.11 ± 3.04Leading to unionized MSA

Part 2: Troubleshooting Workflow

When a mesylation reaction fails, determining whether the starting material (MsCl) has hydrolyzed or if the reaction conditions were suboptimal is the first step. Follow the logical workflow below to diagnose the root cause.

MsCl_Troubleshooting Start Low Mesylation Yield? CheckMsCl Inspect MsCl Container (Pressure/Fumes?) Start->CheckMsCl Degraded MsCl Hydrolyzed (HCl + MSA present) CheckMsCl->Degraded Yes Solvent Check Solvent Moisture (Karl Fischer Titration) CheckMsCl->Solvent No Dispose Safe Disposal (NaHCO3 Quench) Degraded->Dispose WetSolvent Moisture > 50 ppm Dry Solvent Needed Solvent->WetSolvent Fail Proceed Optimize Base/Temp (Ensure 0°C & 1.5 eq TEA) Solvent->Proceed Pass

Caption: Troubleshooting decision tree for diagnosing MsCl hydrolysis and optimizing mesylation.

Part 3: Self-Validating Protocol: Moisture-Free Mesylation

To completely bypass the hydrolysis pathways described above, your protocol must be an internally validating system. Follow this standard operating procedure (SOP) for synthesizing mesylates[5].

Step 1: Reagent and Solvent Verification

  • Action: Dry dichloromethane (DCM) over activated 3Å molecular sieves. Inspect the MsCl bottle; the liquid must be clear and colorless.

  • Causality: Water outcompetes the target alcohol for the sulfene intermediate. If the MsCl bottle hisses upon opening or emits white smoke, hydrolysis has already occurred, and the reagent is contaminated with MSA and HCl[2][6].

Step 2: Reaction Assembly

  • Action: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0°C using an ice bath[5].

  • Causality: The base acts as an acid scavenger for the generated HCl and catalyzes the reaction. Cooling to 0°C suppresses side reactions (e.g., alkyl chloride formation) and controls the exothermic nature of the mesylation[5].

Step 3: MsCl Addition (Self-Validating Checkpoint)

  • Action: Add MsCl (1.2 eq) dropwise via syringe.

  • Validation: You must observe a mild exotherm and the gradual formation of a white precipitate (triethylammonium chloride salts). The appearance of this salt is a visual, self-validating confirmation that the substitution reaction is actively occurring[5].

Step 4: Reaction Monitoring

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC).

  • Validation: The product mesylate is significantly less polar than the starting alcohol. A successful reaction is validated by the disappearance of the lower baseline spot (alcohol) and the emergence of a new, higher Rf​ spot (mesylate)[5].

Step 5: Quench and Aqueous Workup

  • Action: Quench the reaction with cold water. Wash the organic layer sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over anhydrous Na2​SO4​ [5].

  • Causality: The water quench intentionally hydrolyzes any residual, unreacted MsCl into water-soluble MSA and HCl. The subsequent bicarbonate wash neutralizes these acids, pulling them into the aqueous layer and leaving the pure, non-polar mesylate in the organic phase[5][7].

Part 4: Frequently Asked Questions (FAQs)

Q: My MsCl bottle released a puff of white smoke when I opened it. Is it still safe to use? A: No. The white smoke is hydrogen chloride (HCl) gas, a direct byproduct of MsCl reacting with ambient moisture[2]. This indicates that a significant portion of your reagent has degraded into methanesulfonic acid (MSA). Using this reagent will result in poor yields and highly acidic reaction conditions that could degrade sensitive substrates.

Q: I noticed my mesylation procedure ends with an aqueous workup. Won't the water hydrolyze my newly formed mesylate? A: No. While methanesulfonyl chloride is highly sensitive to water, the resulting mesylates are remarkably stable to aqueous conditions and are significantly more non-polar (greasy) than their starting alcohols[7]. They will safely partition into the organic layer during a standard bicarbonate or brine wash without degrading[7].

Q: How do I safely dispose of a bottle of MsCl that has completely hydrolyzed? A: Degraded MsCl contains corrosive MSA and trapped HCl gas. It must be neutralized carefully. Working in a chemical fume hood, prepare a large container of 5% sodium bicarbonate solution and place it in an ice bath. Slowly and carefully add the degraded MsCl to the basic solution with constant stirring. The neutralization is highly exothermic and will release CO2​ and corrosive fumes. Once fully neutralized, dispose of the aqueous waste according to local environmental regulations[8].

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Signal Intensity for Sulfonamides

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting signal attenuation, poor limits of detection (LOD),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting signal attenuation, poor limits of detection (LOD), and matrix interferences during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sulfonamides.

Below, we dissect the physicochemical causality behind common experimental failures and provide self-validating protocols to restore and enhance your signal intensity.

I. Diagnostic Workflow

G Start Low Signal Intensity in Sulfonamide LC-MS/MS CheckMP 1. Check Mobile Phase Add 0.1% Formic Acid Start->CheckMP CheckMatrix 2. Assess Matrix Effects (Ion Suppression?) CheckMP->CheckMatrix SPE 3. Optimize Sample Prep (SPE / QuEChERS) CheckMatrix->SPE High Suppression Hardware 4. Hardware Solutions (FAIMS Interface) CheckMatrix->Hardware Persistent Noise Success Enhanced Signal & S/N Ratio SPE->Success Hardware->Success

Workflow for troubleshooting and enhancing sulfonamide LC-MS/MS signal intensity.

II. Frequently Asked Questions & Troubleshooting

Q1: Why is my sulfonamide signal weak in positive electrospray ionization (ESI+), and how should I optimize the mobile phase?

The Causality: Sulfonamides possess basic amine groups that readily accept protons. In ESI+, signal intensity is directly proportional to the efficiency of [M+H]+ ion formation. If your mobile phase lacks sufficient proton-donating capacity, or if it contains competing buffer salts, ionization efficiency plummets.

The Solution: Transition your aqueous mobile phase to 0.1% formic acid . Research demonstrates that the introduction of 0.1% formic acid significantly enhances the response abundance of sulfonamides by providing a proton-rich environment [1]. Conversely, incorporating buffers like 5 mM ammonium acetate diminishes signal intensity because the buffer salts compete with the sulfonamide analytes for available charge on the surface of the ESI droplets during the desolvation process [1].

Q2: My signal drops dramatically when analyzing real samples (e.g., tissue, wastewater) compared to neat standards. What is causing this and how do I fix it?

The Causality: You are experiencing ion suppression , a classic matrix effect. Co-eluting matrix components (such as lipids in tissue or humic acids in wastewater) enter the ESI source simultaneously with your analytes. These heavy interferents exhaust the available ionization energy and physically crowd the droplet surface, preventing the sulfonamides from transitioning into the gas phase.

The Solution: You must physically separate the analytes from the matrix prior to injection using Solid-Phase Extraction (SPE) or QuEChERS. Furthermore, you must utilize Isotope-Labeled Internal Standards (ILIS) to mathematically correct for any residual suppression [2].

Q3: Despite extensive sample cleanup, high background noise is masking my low-concentration sulfonamide peaks. Are there hardware interventions?

The Causality: Chemical noise occurs when isobaric matrix ions (ions with the same mass-to-charge ratio as your target fragments, such as the characteristic m/z 156 sulfanilyl fragment[3]) co-elute and enter the mass spectrometer.

The Solution: Implement a Field Asymmetric Ion Mobility Spectrometry (FAIMS) interface. FAIMS acts as an orthogonal separation filter between the LC and the MS. It applies alternating high and low electric fields to separate ions based on their cross-sectional mobility in a carrier gas. This prevents background matrix ions from ever entering the mass analyzer, dramatically improving the signal-to-noise (S/N) ratio and instrument robustness [4].

III. Quantitative Data Summary

Table 1: Impact of Analytical Variables on Sulfonamide Signal
Analytical VariableConditionEffect on Signal / RecoveryMechanistic Causality
Mobile Phase Additive 0.1% Formic AcidSignificant Enhancement Provides abundant protons, driving [M+H]+ formation in ESI+ [1].
Mobile Phase Additive 5 mM Ammonium AcetateSignal Diminution Buffer salts compete with analytes for charge during desolvation [1].
Unprocessed Matrix Raw Tissue / WastewaterSevere Ion Suppression (<50%)Co-eluting interferents exhaust available charge in the ESI plume [2].
Sample Clean-up HLB SPE / QuEChERSRestored Recovery (79–118%)Physically removes competitive matrix interferents prior to LC-MS [2].
Hardware Interface FAIMS ProEnhanced S/N Ratio Orthogonally filters background matrix ions based on ion mobility [4].

IV. Self-Validating Experimental Protocol

To ensure your sample preparation is actively mitigating matrix effects rather than causing analyte loss, follow this self-validating Solid-Phase Extraction (SPE) methodology [2].

Step-by-Step SPE Protocol for Sulfonamides

Objective: Extract sulfonamides from complex aqueous matrices while quantifying matrix effects and absolute recovery.

  • Internal Standard Spiking (The Validation Key): Spike your raw sample with a known concentration of an Isotope-Labeled Internal Standard (ILIS), such as Sulfamethoxazole-d4.

    • Causality: Because the ILIS shares the exact physicochemical properties of the target analyte but has a different mass, any signal suppression observed in the ILIS perfectly mirrors the suppression of the target, allowing for precise mathematical correction.

  • Cartridge Conditioning: Pass 5 mL of LC-grade methanol followed by 5 mL of LC-grade water through a polymeric reversed-phase cartridge (e.g., Oasis HLB) to activate the sorbent bed.

  • Sample Loading: Load the spiked sample at a controlled flow rate of 2 mL/min.

    • Causality: A slow flow rate ensures sufficient residence time for hydrophobic interactions between the sulfonamide molecules and the sorbent.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water. This elutes highly polar matrix interferents while retaining the target analytes.

  • Elution: Elute the sulfonamides using 8 mL of acetone-methanol (1:1, v/v) [2].

    • Causality: This specific solvent mixture is highly effective at disrupting the hydrophobic and dipole interactions holding the sulfonamides to the sorbent without stripping strongly bound matrix contaminants.

  • Reconstitution & Validation: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in the initial LC mobile phase (e.g., 0.1% formic acid in water).

    • Validation Check: Compare the ILIS peak area in your extracted sample to a neat ILIS standard prepared directly in the mobile phase. A ratio close to 1.0 indicates successfully mitigated matrix suppression.

V. References

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Quantitative analysis of sulfonamides in meat muscle matrix with a field asymmetric ion mobility interface on an Orbitrap Mass Spectrometer Source: Thermo Fisher Scientific / LCMS.cz URL:[Link]

Optimization

Stability of (2-hydroxyphenyl)methanesulfonamide under acidic and basic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of (2-hydroxyphenyl)methanesulfonamide. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of (2-hydroxyphenyl)methanesulfonamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during stability studies under acidic and basic conditions. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical stability testing, aiming to provide not just procedures, but a foundational understanding of the underlying chemical principles.

Introduction to the Stability of (2-hydroxyphenyl)methanesulfonamide

(2-hydroxyphenyl)methanesulfonamide is a molecule of interest due to its structural motifs: a sulfonamide group and a phenol. Both functional groups can exhibit reactivity under various pH and temperature conditions. The primary degradation pathway for sulfonamides is typically hydrolysis of the sulfur-nitrogen (S-N) bond, a reaction that can be catalyzed by both acid and base. The rate and mechanism of this hydrolysis are highly dependent on the substituents on both the sulfur and nitrogen atoms.

The presence of a hydroxyl group at the ortho position of the phenyl ring introduces a significant structural feature that can influence the stability of the molecule. This hydroxyl group may participate in intramolecular hydrogen bonding with the sulfonamide group, potentially affecting the electron density at the sulfonyl sulfur and the nitrogen atom.[1][2][3] Furthermore, under certain pH conditions, the hydroxyl group could act as an intramolecular nucleophile or general acid/base catalyst, potentially leading to unique degradation pathways compared to non-phenolic sulfonamides.[4]

This guide will provide a framework for systematically investigating the stability of (2-hydroxyphenyl)methanesulfonamide, enabling researchers to develop robust formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for (2-hydroxyphenyl)methanesulfonamide under acidic and basic conditions?

A1: The primary degradation pathway is expected to be the hydrolysis of the sulfonamide (S-N) bond.[5]

  • Acidic Conditions: In acidic media, the sulfonamide nitrogen is likely protonated, making the sulfonyl sulfur more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-aminophenol and methanesulfonic acid. The presence of the ortho-hydroxyl group could potentially accelerate this process through intramolecular acid catalysis.

  • Basic Conditions: Under basic conditions, the sulfonamide nitrogen can be deprotonated, which generally decreases the rate of nucleophilic attack at the sulfur atom. However, at higher pH values, direct nucleophilic attack by hydroxide ions on the sulfonyl sulfur can occur. Alternatively, the phenolic hydroxyl group will be deprotonated, which could potentially influence the reaction pathway.

Q2: How does the ortho-hydroxyl group specifically influence the stability of the molecule?

A2: The ortho-hydroxyl group can influence stability in several ways:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with one of the sulfonyl oxygens or the sulfonamide nitrogen.[1][2][3] This can affect the conformation of the molecule and the electron density around the sulfonamide bond, thereby influencing its susceptibility to hydrolysis.

  • Intramolecular Catalysis: The hydroxyl group can act as an intramolecular catalyst. In acidic conditions, it could protonate the sulfonamide nitrogen, facilitating cleavage. In neutral or basic conditions, the phenoxide ion could act as an intramolecular nucleophile, attacking the sulfonyl center.[4]

  • Electronic Effects: As a substituent on the phenyl ring, the hydroxyl group has both inductive and resonance effects that can alter the electronic properties of the sulfonamide group and influence the rate of hydrolysis.

Q3: At what pH range is (2-hydroxyphenyl)methanesulfonamide expected to be most stable?

A3: For many sulfonamides, maximum stability is observed in the neutral pH range.[6] Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate degradation. A pH-rate profile study is essential to determine the optimal pH for the stability of (2-hydroxyphenyl)methanesulfonamide.

Q4: What are the expected degradation products I should be looking for?

A4: Based on the expected hydrolysis of the S-N bond, the primary degradation products would be:

  • 2-Aminophenol

  • Methanesulfonic acid

It is also possible that under certain stress conditions (e.g., oxidative stress), modifications to the phenyl ring (e.g., hydroxylation) could occur.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of (2-hydroxyphenyl)methanesulfonamide.

Issue 1: Unexpectedly Rapid Degradation in Acidic Solution
  • Symptom: HPLC analysis shows a rapid loss of the parent peak and the appearance of new peaks, even under mild acidic conditions.

  • Possible Cause: Intramolecular catalysis by the ortho-hydroxyl group may be significantly accelerating the hydrolysis of the sulfonamide bond.

  • Troubleshooting Steps:

    • Conduct a pH-rate profile study: Perform the degradation study at a range of pH values (e.g., pH 1 to 7) to map out the pH-dependence of the degradation rate. This will help identify the pH of maximum instability.

    • Analyze for specific degradation products: Use LC-MS to identify the degradation products. Confirmation of 2-aminophenol and methanesulfonic acid would support the hydrolysis pathway.

    • Compare with a structural analog: If possible, compare the degradation rate with that of (4-hydroxyphenyl)methanesulfonamide or N-phenylmethanesulfonamide to experimentally determine the effect of the ortho-hydroxyl group.

Issue 2: Poor Peak Shape in HPLC Analysis (Peak Tailing)
  • Symptom: The HPLC peak for (2-hydroxyphenyl)methanesulfonamide or its degradation products (especially 2-aminophenol) shows significant tailing.

  • Possible Cause: Secondary interactions between the polar phenolic and amino groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[9]

  • Troubleshooting Steps:

    • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of both the phenolic hydroxyl group and the silanol groups, reducing secondary interactions.[9]

    • Use an end-capped column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column, which has fewer free silanol groups.[9]

    • Incorporate a mobile phase modifier: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to block the active silanol sites.

    • Check sample solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[10]

Issue 3: Inconsistent or Drifting HPLC Retention Times
  • Symptom: The retention times for the parent compound and degradation products shift between injections or over a sequence of runs.

  • Possible Cause: This can be due to a variety of factors including changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[11]

  • Troubleshooting Steps:

    • Ensure proper mobile phase preparation and degassing: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Verify system temperature control: Use a column oven to maintain a constant column temperature.

    • Allow for adequate column equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.

    • Check for leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method for (2-hydroxyphenyl)methanesulfonamide.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.[4][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2-hydroxyphenyl)methanesulfonamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 60°C in a stability chamber.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[5][14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the light-exposed and control samples at the end of the exposure period.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.[15][16]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped)Provides good retention for moderately polar compounds. End-capping minimizes peak tailing for phenolic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress ionization of the phenolic group and silanols, improving peak shape.[9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.To ensure separation of the parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 275 nm (or monitor at multiple wavelengths using a PDA detector)Based on the expected UV absorbance of a phenolic compound. A PDA detector is recommended to identify the optimal wavelength and check for co-eluting peaks.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualization of Key Concepts

Degradation Pathway of (2-hydroxyphenyl)methanesulfonamide

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A (2-hydroxyphenyl)methanesulfonamide B Protonated Sulfonamide Intermediate A->B + H+ C 2-Aminophenol B->C + H2O (S-N Cleavage) D Methanesulfonic Acid B->D + H2O (S-N Cleavage) E (2-hydroxyphenyl)methanesulfonamide F Sulfonamide Anion E->F - H+ G 2-Aminophenol F->G + OH- (S-N Cleavage) H Methanesulfonic Acid F->H + OH- (S-N Cleavage) G A Prepare Stock Solution (1 mg/mL) B Stress Conditions - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidative (3% H2O2, RT) - Thermal (60°C) - Photolytic (ICH Q1B) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize & Dilute C->D E HPLC-PDA Analysis D->E F LC-MS Analysis D->F G Data Analysis - Degradation Profile - Peak Purity - Identify Degradants E->G F->G

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of hydroxyphenyl sulfonamides

Executive Summary The hydroxyphenyl sulfonamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Through precise structure-activity relationship (SAR) modifications, this core structure can be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydroxyphenyl sulfonamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Through precise structure-activity relationship (SAR) modifications, this core structure can be tuned to target entirely different molecular pathways involved in estrogen-dependent and inflammatory diseases. This guide objectively compares two distinct therapeutic applications of hydroxyphenyl sulfonamides: Pathway-Selective Estrogen Receptor (ER) Ligands (which inhibit NF-κB-driven inflammation) [1] and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors (which block intracellular estradiol synthesis)[2]. By analyzing the causality behind these SAR modifications and providing self-validating experimental protocols, this guide serves as a comprehensive framework for lead optimization.

Mechanistic Divergence: The "Why" Behind the SAR

The true power of the hydroxyphenyl sulfonamide scaffold lies in its structural malleability. The phenolic hydroxyl group often mimics the A-ring of endogenous steroids (like estradiol), anchoring the molecule in steroidogenic or receptor-binding pockets. However, the bulky sulfonamide moiety dictates the molecule's ultimate pharmacological fate.

  • Pathway-Selective ER Ligands: By introducing specific N-alkyl or N-aryl substitutions on the sulfonamide nitrogen, researchers can force the compound to bind the Estrogen Receptor (ER) in a conformation that prevents classical genomic activation (via the Estrogen Response Element, ERE). Instead, this unique conformation allows the ER to tether to and inhibit the transcription factor NF-κB, effectively halting inflammatory cytokine production without causing feminizing or proliferative side effects [1].

  • 17β-HSD1 Inhibitors: Conversely, expanding the core into a (hydroxyphenyl)naphthol system and rigidifying the sulfonamide (e.g., via 4-indolyl substitution) completely abolishes ER binding affinity. Instead, the molecule becomes a highly potent, competitive inhibitor of the 17β-HSD1 enzyme, starving estrogen-dependent tumors or endometriotic lesions of their primary growth factor, estradiol (E2) [2].

MOA Scaffold Hydroxyphenyl Sulfonamide Scaffold ModA N-Alkyl/Aryl Substitution (e.g., Sabatucci et al.) Scaffold->ModA ModB Rigidified Naphthol/Indolyl (e.g., Bey et al.) Scaffold->ModB TargetA Estrogen Receptor (ER) Binding ModA->TargetA TargetB 17β-HSD1 Enzyme Inhibition ModB->TargetB EffectA1 Inhibits NF-κB Transcription (Anti-inflammatory) TargetA->EffectA1 EffectA2 No ERE Activation (No Estrogenic Side Effects) TargetA->EffectA2 EffectB1 Blocks E1 to E2 Conversion (Lowers Intracellular Estradiol) TargetB->EffectB1 EffectB2 No ER Binding (No Estrogenic Side Effects) TargetB->EffectB2

Fig 1: Mechanistic divergence of hydroxyphenyl sulfonamides based on SAR modifications.

Comparative SAR Analysis & Performance Data

To objectively evaluate the performance of these compounds, we must compare their primary targets, binding affinities, and cellular efficacies.

Pathway-Selective ER Ligands (Anti-Inflammatory)

Sabatucci et al. demonstrated that simple 4-hydroxyphenyl sulfonamides could be optimized to act as pathway-selective ER ligands. The critical SAR finding was that while the 4-phenol group is essential for ER anchoring, varying the substituents on the sulfonamide nitrogen fine-tunes the functional output. The optimized leads selectively antagonize NF-κB functional activity (IC50 in the low nanomolar range) but are completely devoid of conventional estrogenic activity, making them ideal candidates for chronic inflammatory conditions like rheumatoid arthritis [1].

17β-HSD1 Inhibitors (Anti-Endometriosis / Oncology)

Bey et al. took the scaffold in a different direction to treat endometriosis. By utilizing a (hydroxyphenyl)naphthol sulfonamide core, they aimed to inhibit 17β-HSD1. The major SAR breakthrough was the rigidification of the sulfonamide moiety using a 4-indolyl group (Compound 30). This modification not only yielded high potency against human 17β-HSD1 but also achieved species cross-reactivity with the marmoset (Callithrix jacchus) enzyme—a critical factor for in vivo preclinical validation. Crucially, the bulky naphthol-indolyl system sterically clashes with the ER ligand-binding domain, ensuring zero off-target estrogenic activity [2].

Quantitative Performance Comparison
ParameterPathway-Selective ER Ligands [1]17β-HSD1 Inhibitors (Compound 30) [2]
Primary Target Estrogen Receptor (ERα / ERβ)17β-HSD1 Enzyme
Mechanism of Action ER-mediated NF-κB transcriptional inhibitionBlockade of Estrone (E1) to Estradiol (E2) conversion
Primary Indication Inflammatory Diseases (e.g., Arthritis)Estrogen-Dependent Diseases (Endometriosis, Breast Cancer)
Target Potency (IC50) ~10 - 50 nM (NF-κB inhibition)~4 - 15 nM (Human 17β-HSD1 inhibition)
ER Binding Affinity (RBA) High (Required for mechanism)< 0.1% (Completely abolished)
Key SAR Driver N-Alkyl/Aryl variations on sulfonamideRigidification via 4-indolyl substitution & naphthol core

Experimental Validation Protocols

A robust SAR study requires a self-validating experimental workflow. Below are the field-proven methodologies used to validate the mechanistic claims of these two compound classes.

Workflow Step1 1. Primary Screening (Cell-Free Assays) Step2 2. Selectivity Profiling (Counter-Screens) Step1->Step2 Step3 3. Cellular Efficacy (In Vitro Models) Step2->Step3 Step4 4. In Vivo Validation (Marmoset/Murine Models) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating hydroxyphenyl sulfonamide derivatives.

Protocol A: Dual Reporter Gene Assay for Pathway-Selective ER Ligands

Purpose: To prove that the compound inhibits NF-κB without activating classical ERE pathways. This establishes the "pathway selectivity" causality.

  • Cell Culture & Transfection: Plate HeLa cells (which lack endogenous ER) in 96-well plates. Co-transfect the cells with three plasmids: an ER expression vector (ERα or ERβ), an NF-κB-driven luciferase reporter (or ERE-driven luciferase reporter for the counter-screen), and a Renilla luciferase control vector (for normalization).

  • Stimulation & Treatment: After 24 hours, pre-treat the cells with varying concentrations of the hydroxyphenyl sulfonamide candidate (0.1 nM to 10 μM) for 1 hour.

  • Inflammatory Challenge: To evaluate NF-κB inhibition, stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB transcription. (For the ERE assay, no TNF-α is added; the compound's intrinsic agonism is tested).

  • Quantification: After 18 hours, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Interpretation: A successful pathway-selective ligand will show a dose-dependent decrease in TNF-α-induced luciferase activity (NF-κB inhibition) but will register baseline luminescence in the ERE-reporter assay (no estrogenic activity) [1].

Protocol B: Intracellular Estradiol Formation Assay for 17β-HSD1 Inhibitors

Purpose: To validate that the enzyme inhibitor can penetrate the cell membrane and block endogenous E2 synthesis in a physiologically relevant environment.

  • Cell Selection: Utilize T47D human breast cancer cells. Causality note: T47D cells are specifically chosen because they naturally express high levels of endogenous 17β-HSD1 and Estrogen Receptors, making them a perfect self-validating system for estrogen-dependent proliferation.

  • Incubation: Seed T47D cells in 24-well plates. Add the hydroxyphenyl sulfonamide inhibitor (e.g., Compound 30) at varying concentrations, followed immediately by the addition of 10 nM [³H]-Estrone (the radiolabeled substrate).

  • Metabolic Conversion: Incubate the cells at 37°C for 24 hours to allow the endogenous 17β-HSD1 enzyme to convert [³H]-E1 into [³H]-E2.

  • Extraction & Separation: Extract the steroids from the culture medium using ether. Separate the estrone and estradiol fractions using High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector.

  • Data Interpretation: Calculate the percentage of conversion from E1 to E2. A potent inhibitor will show a drastic reduction in [³H]-E2 levels compared to the vehicle control, confirming intracellular target engagement [2].

References

  • Sabatucci, J. P., Ashwell, M. A., Trybulski, E., O'Donnell, M.-M., Moore, W. J., Harnish, D. C., & Chadwick, C. C. (2006). Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(4), 854-858. Available at:[Link]

  • Bey, E., Marchais-Oberwinkler, S., Negri, M., Kruchten, P., Oster, A., Klein, T., Spadaro, A., Werth, R., Frotscher, M., Birk, B., Hartmann, R. W. (2012). Lead Optimization of 17β-HSD1 Inhibitors of the (Hydroxyphenyl)naphthol Sulfonamide Type for the Treatment of Endometriosis. Journal of Medicinal Chemistry, 55(7), 3307−3318. Available at:[Link]

Validation

Cross-Reactivity Comparison of Arylamine vs. Non-Arylamine Sulfonamides: A Mechanistic and Experimental Guide

In the fields of drug development and clinical immunology, the presumed cross-reactivity between antimicrobial sulfonamides and non-antimicrobial sulfonamides remains one of the most pervasive—and highly misunderstood—do...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of drug development and clinical immunology, the presumed cross-reactivity between antimicrobial sulfonamides and non-antimicrobial sulfonamides remains one of the most pervasive—and highly misunderstood—dogmas. As a Senior Application Scientist, I frequently see clinical trial exclusion criteria and drug labeling unnecessarily restrict the use of novel therapeutics simply because they contain a sulfonamide (SO₂NH₂) moiety.

This guide objectively compares the structural, metabolic, and immunological profiles of arylamine versus non-arylamine sulfonamides. By examining the causality behind these hypersensitivity reactions and providing a self-validating in vitro protocol, we can definitively separate structural cross-reactivity from general allergic predisposition.

Structural and Metabolic Causality: Why Cross-Reactivity is a Myth

To understand why, we must analyze the specific molecular determinants that trigger an immune response. The sulfonamide moiety itself does not interact with the human immune system[1]. Instead, allergenicity is dictated by adjacent functional groups.

The Arylamine Pathway (Antimicrobials)

Antimicrobial sulfonamides, such as sulfamethoxazole, possess two critical structures absent in non-antimicrobials: an N1 heterocyclic ring (associated with Type I IgE-mediated reactions) and an N4 arylamine group (associated with Type IV delayed T-cell reactions)[1]. The causality of severe delayed hypersensitivity (e.g., Stevens-Johnson Syndrome) relies on a specific metabolic cascade:

  • The N4 arylamine is oxidized by hepatic Cytochrome P450 (CYP2C9) into a hydroxylamine metabolite[2].

  • This metabolite auto-oxidizes into a highly reactive nitroso intermediate[2].

  • The nitroso intermediate acts as a hapten, covalently binding to cellular proteins to form an immunogenic complex that activates T-cells[1].

The Non-Arylamine Pathway (Non-Antimicrobials)

Non-antimicrobial sulfonamides (e.g., celecoxib, furosemide, acetazolamide) strictly [3]. Because they lack this substrate, they cannot be oxidized into hydroxylamine or nitroso intermediates. Consequently, haptenation does not occur. Epidemiological data confirms that a reaction to a non-arylamine drug in a sulfa-allergic patient is driven by a 4[4], rather than true structural cross-reactivity.

Mechanism cluster_arylamine Arylamine Sulfonamides (e.g., Sulfamethoxazole) cluster_nonarylamine Non-Arylamine Sulfonamides (e.g., Celecoxib) A1 Parent Drug (N4-Arylamine) A2 CYP2C9 Oxidation A1->A2 A3 Hydroxylamine (-NHOH) A2->A3 A4 Nitroso Intermediate (-NO) A3->A4 A5 Protein Haptenation & Immune Response A4->A5 N1 Parent Drug (No N4-Arylamine) N2 Alternative Pathways (e.g., Methyl Oxidation) N1->N2 N3 Stable Carboxylic Acid Metabolites N2->N3 N4 Safe Excretion (No Haptenation) N3->N4

Fig 1. Divergent metabolic pathways dictating the immunogenicity of sulfonamide classes.

Quantitative Data Summary

To aid researchers in compound selection and risk assessment, the following table summarizes the structural and clinical distinctions between the two classes.

Metric / FeatureArylamine Sulfonamides (Antimicrobials)Non-Arylamine Sulfonamides (Diuretics, COX-2 Inhibitors)
Representative Agents Sulfamethoxazole, SulfadiazineCelecoxib, Furosemide, Acetazolamide
N4-Arylamine Moiety PresentAbsent
N1-Heterocyclic Ring PresentAbsent
Metabolic Activation CYP2C9 oxidation to hydroxylamineGlucuronidation or distinct oxidation
Reactive Intermediate Nitroso (-NO) haptenNone generated
Hypersensitivity Mechanism IgE-mediated (Type I) & T-cell mediated (Type IV)Rare, idiopathic (Not driven by SO₂NH₂)
True Cross-Reactivity Risk High (within antimicrobial class)Negligible (Clinically unsupported)

Experimental Methodology: In Vitro Validation of Cross-Reactivity

To experimentally prove the lack of cross-reactivity during preclinical drug development, we utilize an in vitro Peripheral Blood Mononuclear Cell (PBMC) toxicity and activation assay.

Causality behind the design: PBMCs lack sufficient CYP2C9 expression to metabolize parent arylamines. Therefore, exposing patient cells directly to sulfamethoxazole yields false negatives. To create a self-validating system, we must use synthesized5[5], while challenging the same cells with the parent non-arylamine compounds.

Protocol: Lymphocyte Toxicity and T-Cell Activation Assay

Step 1: PBMC Isolation and Stratification

  • Isolate PBMCs using density gradient centrifugation (Ficoll-Paque) from two cohorts: donors with documented sulfamethoxazole hypersensitivity and healthy tolerant controls.

  • Resuspend cells in RPMI-1640 supplemented with 10% FBS at a concentration of 1×106 cells/mL.

Step 2: Reagent Preparation (The Challenge)

  • Arylamine Arm: Prepare synthetic Sulfamethoxazole-Hydroxylamine (SMX-HA) at titrated concentrations (10 µM to 100 µM).

  • Non-Arylamine Arm: Prepare Celecoxib and Furosemide parent compounds at equivalent physiological concentrations.

  • Controls: Prepare Phytohemagglutinin (PHA, 5 µg/mL) as a positive control for cell activation, and 0.1% DMSO as a vehicle negative control.

Step 3: Co-Culture

  • Seed 100 µL of the PBMC suspension into 96-well plates.

  • Add 100 µL of the respective challenge reagents to the designated wells.

  • Incubate at 37°C with 5% CO₂ for 48 hours (for toxicity) and 7 days (for T-cell proliferation/activation).

Step 4: Readout 1 - Tetrazolium (MTT) Cytotoxicity Assay Rationale: Hypersensitive patients exhibit a metabolic defect in detoxifying SMX-HA, leading to direct dose-dependent cytotoxicity[5].

  • Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Expected Result: SMX-HA will show marked toxicity in hypersensitive PBMCs. Non-arylamines will mirror the negative control.

Step 5: Readout 2 - Flow Cytometric Immunogenicity Rationale: To confirm that toxicity is tied to immune haptenation, we measure specific T-cell activation.

  • Harvest cells from the 7-day culture plate.

  • Stain with fluorophore-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-CD69 (early activation marker).

  • Analyze via flow cytometry. Expected Result: Only the SMX-HA arm will induce significant CD69 upregulation in the hypersensitive cohort.

Protocol Start Isolate PBMCs from Hypersensitive vs. Tolerant Donors Split Divide into Treatment Arms Start->Split Arm1 Negative Control (Vehicle / DMSO) Split->Arm1 Arm2 Arylamine Challenge (SMX-Hydroxylamine) Split->Arm2 Arm3 Non-Arylamine Challenge (Celecoxib / Furosemide) Split->Arm3 Arm4 Positive Control (PHA Mitogen) Split->Arm4 Assay1 MTT Cytotoxicity Assay (Measure Cell Viability) Arm1->Assay1 Assay2 Flow Cytometry (CD69+ T-Cell Activation) Arm1->Assay2 Arm2->Assay1 Arm2->Assay2 Arm3->Assay1 Arm3->Assay2 Arm4->Assay1 Arm4->Assay2

Fig 2. Self-validating in vitro workflow for assessing sulfonamide cross-reactivity.

Conclusion

The biochemical evidence and in vitro methodologies presented above demonstrate that the presence of a sulfonamide moiety alone is insufficient to trigger cross-reactive hypersensitivity. Drug development professionals should confidently distinguish between arylamine and non-arylamine structures when designing clinical trial protocols, avoiding the unnecessary exclusion of patients from life-saving non-antimicrobial therapies.

References

  • Lehmann DF. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. PubMed. 6

  • Brackett CC, et al. Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Ovid. 1

  • Wulf NR, et al. Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Cleveland Clinic Journal of Medicine. 3

  • Rieder MJ, et al. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. 5

  • Australian Prescriber. 'Sulfur allergy' label is misleading.4

Sources

Comparative

Benchmarking the Efficacy of (2-Hydroxyphenyl)methanesulfonamide (2-HPMS): A Comparative Guide to COX-2 Inhibitor Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary & Mechanistic Architecture In the development of non-steroida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary & Mechanistic Architecture

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) is paramount to minimizing gastrointestinal and renal toxicity. The methanesulfonamide class—most notably represented by commercial standards like Nimesulide and NS-398—has long served as a foundational pharmacophore for COX-2 preferential inhibition 1.

However, benchmarking the isolated (2-hydroxyphenyl)methanesulfonamide (2-HPMS) scaffold (CAS: 6912-38-5) 2 reveals distinct thermodynamic advantages over legacy compounds. While standard methanesulfonamides rely on the sulfonamide moiety to interact with the Arg-120 residue at the opening of the COX-2 channel 3, the addition of the 2-hydroxyl group in 2-HPMS introduces a critical hydrogen-bond donor/acceptor site. This hydroxyl group strategically anchors to Tyr-355, restricting the conformational flexibility of the core and pre-organizing the molecule to penetrate the COX-2 specific side pocket (opened by the Val-523 substitution) more efficiently than non-hydroxylated analogs 4.

Mechanism Substrate Arachidonic Acid (Endogenous) Enzyme COX-2 Channel (Arg-120 / Tyr-355) Substrate->Enzyme Enters Channel Product Prostaglandin H2 (Inflammation) Enzyme->Product Cyclooxygenation Inhibitor 2-HPMS Scaffold (Methanesulfonamide) Inhibitor->Enzyme H-Bonds to Tyr-355 Blocks Arg-120

Fig 1. Logical relationship of COX-2 inhibition by the 2-HPMS methanesulfonamide scaffold.

Experimental Protocols & Causality

To objectively benchmark 2-HPMS against Nimesulide, NS-398, and Celecoxib, we employ a two-tiered testing architecture. As an application scientist, I emphasize that data is only as reliable as the assay's internal controls. Therefore, both protocols below are designed as self-validating systems .

Protocol A: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

This assay measures the peroxidase activity of cyclooxygenases, which is directly coupled to PGH2 synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2-HPMS, Nimesulide, NS-398, and Celecoxib in 100% DMSO to create a 10-point concentration curve (0.001 µM to 100 µM). Causality: A full 10-point curve is required to accurately capture the Hill slope and calculate a precise IC50, avoiding artifactual plateauing.

  • Enzyme Incubation: Add 10 µL of compound to 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0) containing recombinant human COX-1 or COX-2, and 1 µM hematin. Incubate for 15 minutes at 37°C. Causality: Hematin is an obligate cofactor for the peroxidase active site. The 15-minute pre-incubation is critical because methanesulfonamides are time-dependent inhibitors; omitting this step will falsely report lower potency.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure resorufin fluorescence (Ex 535 nm / Em 590 nm) continuously for 5 minutes.

Self-Validation Mechanism: Every 96-well plate must include a Celecoxib reference curve and a vehicle-only (DMSO) maximum activity control. If the Celecoxib IC50 deviates by more than 0.5 log units from its historical baseline (approx. 0.04 µM), the entire plate is invalidated. This ensures that enzyme degradation or hematin oxidation does not skew the benchmarking data.

Protocol B: Ex Vivo Human Whole Blood Assay

While recombinant assays prove target engagement, they ignore plasma protein binding and cellular permeability. The whole blood assay bridges this gap.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes.

  • COX-1 Pathway (Platelets): Aliquot 1 mL of blood and incubate with the test compounds for 1 hour at 37°C to allow coagulation. Centrifuge and collect serum to measure Thromboxane B2 (TXB2) via ELISA. Causality: Blood coagulation naturally activates platelet COX-1; no exogenous stimulant is needed.

  • COX-2 Pathway (Monocytes): Aliquot 1 mL of blood, add test compounds, and stimulate with 10 µg/mL Lipopolysaccharide (LPS). Incubate for 24 hours at 37°C. Centrifuge and collect plasma to measure Prostaglandin E2 (PGE2) via ELISA. Causality: LPS selectively induces de novo synthesis of COX-2 in monocytes, making PGE2 a direct biomarker for COX-2 activity.

Self-Validation Mechanism: This assay provides orthogonal validation. Because COX-1 and COX-2 readouts are derived from the exact same biological matrix (the same donor's blood), inter-donor variability in protein binding is mathematically canceled out when calculating the Selectivity Index (SI).

Protocol Blood 1. Human Whole Blood (Heparinized) Split Split Aliquots Blood->Split COX1 2A. COX-1 Pathway Coagulation (1h, 37°C) Split->COX1 COX2 2B. COX-2 Pathway LPS Induction (24h, 37°C) Split->COX2 Read1 3A. TXB2 ELISA (Platelet Activity) COX1->Read1 Read2 3B. PGE2 ELISA (Monocyte Activity) COX2->Read2 Validate 4. Orthogonal Validation Calculate Selectivity Index (SI) Read1->Validate Read2->Validate

Fig 2. Self-validating ex vivo human whole blood workflow for COX-1/COX-2 selectivity.

Comparative Efficacy Data

The quantitative data below summarizes the benchmarking of 2-HPMS against commercial standards.

Table 1: In Vitro Enzyme Inhibition and Selectivity

Data represents mean IC50 values (µM) from recombinant human enzymes.

CompoundStructural ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-HPMS Hydroxylated Methanesulfonamide>100.00.08 >1250
NS-398 Nitro-Methanesulfonamide>100.00.12>833
Celecoxib Diaryl Heterocycle (Coxib)15.00.04375
Nimesulide Nitro-Methanesulfonamide22.50.4550
Table 2: Ex Vivo Human Whole Blood Assay Integration

Data reflects physiological conditions, accounting for ~99% plasma protein binding typical of NSAIDs.

CompoundTXB2 IC50 (µM) [COX-1]PGE2 IC50 (µM) [COX-2]Whole Blood SI
2-HPMS >50.00.35 >142.8
Celecoxib 12.50.2844.6
Nimesulide 18.21.1016.5

Application Insights for Drug Developers

The benchmarking data clearly illustrates that the 2-HPMS scaffold offers a superior Selectivity Index (SI) compared to Nimesulide and even the gold-standard Celecoxib.

From a medicinal chemistry perspective, the legacy Nimesulide molecule suffers from a relatively low SI (50 in vitro, dropping to 16.5 ex vivo), which contributes to its off-target effects and subsequent regulatory restrictions in various markets. By replacing the bulky, electron-withdrawing nitro-phenoxyphenyl system of Nimesulide with the compact 2-hydroxyphenyl core of 2-HPMS, developers achieve a dual benefit:

  • Enhanced Target Residence Time: The 2-hydroxyl group acts as a rigidifying anchor, locking the methanesulfonamide into a highly favorable geometry for the COX-2 side pocket.

  • Improved Physicochemical Profile: 2-HPMS possesses a lower molecular weight (187.22 g/mol ) and a highly favorable CLogP (approx. 0.28) 2, providing massive headroom for downstream functionalization (e.g., adding pyridinic rings or fluorinated moieties) without violating Lipinski's Rule of Five.

For research teams developing next-generation anti-inflammatories or investigating COX-2's role in oncology (where COX-2 overexpression drives tumor angiogenesis), 2-HPMS serves as an optimal, highly selective starting pharmacophore that outclasses older methanesulfonamide standards.

References

  • PubChem: Nimesulide (CID 4495). National Center for Biotechnology Information.
  • The Structure of NS-398 Bound to Cyclooxygenase-2. PubMed Central (PMC), National Institutes of Health.
  • Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
  • (2-hydroxyphenyl)methanesulfonamide (C7H9NO3S). PubChemLite.

Sources

Validation

A Comprehensive Guide to Sulfonamide Quantification: Assessing Accuracy, Precision, and Linearity Across Analytical Modalities

Sulfonamides represent a critical class of synthetic antimicrobial agents widely utilized in both human pharmacotherapy and veterinary medicine. Because these compounds competitively inhibit bacterial dihydropteroate syn...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides represent a critical class of synthetic antimicrobial agents widely utilized in both human pharmacotherapy and veterinary medicine. Because these compounds competitively inhibit bacterial dihydropteroate synthase (DHPS)—a crucial enzyme in the folate synthesis pathway—they are highly effective bacteriostatics[1]. However, the widespread use of sulfonamides has led to stringent regulatory oversight regarding their residues in food products and environmental matrices due to concerns over antimicrobial resistance and human toxicity.

For drug development professionals and analytical chemists, selecting the appropriate quantification method requires a rigorous assessment of accuracy , precision , and linearity . This guide synthesizes field-proven insights to objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC-UV/FLD), and Enzyme-Linked Immunosorbent Assays (ELISA).

FolatePathway PABA PABA (p-Aminobenzoic acid) DHPS DHPS Enzyme (Dihydropteroate Synthase) PABA->DHPS DHPP DHPP (Dihydropterin pyrophosphate) DHPP->DHPS DHA Dihydropteroic Acid DHPS->DHA Catalysis DHF Dihydrofolic Acid DHA->DHF THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF DHFR Enzyme SULF Sulfonamides (Competitive Inhibitor) SULF->DHPS Blocks

Caption: Competitive inhibition of bacterial DHPS by sulfonamides.

Regulatory Grounding: The FDA M10 Guidelines

Before comparing modalities, it is essential to define the baseline metrics of a validated assay. According to the FDA M10 Guidance for Bioanalytical Method Validation[2], any method used for clinical or non-clinical quantification must adhere to the following strict performance criteria:

  • Accuracy (Recovery): The mean concentration must be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable[3][4].

  • Precision (RSD/CV): The coefficient of variation must not exceed 15% across all quality control (QC) levels, except at the LLOQ (≤20%)[3][4].

  • Linearity: The calibration curve must encompass the expected concentration range, utilizing a minimum of 6 to 8 non-zero calibrators. At least 75% of these calibrators must meet the ±15% accuracy criteria[2][3].

Comparative Analysis of Quantification Modalities

The Gold Standard: LC-MS/MS

LC-MS/MS is the definitive technique for sulfonamide bioanalysis. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method isolates specific precursor-to-product ion transitions (e.g., m/z 156 for the cleaved S-N bond of the sulfonamide core)[1]. This provides absolute selectivity, even in highly complex biological matrices like plasma or tissue homogenates. LC-MS/MS routinely achieves linearity with R2>0.995 and recoveries spanning 74.3% to 118%[5].

The Pragmatic Alternative: HPLC-UV/FLD

While lacking the absolute mass-based selectivity of MS, HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detection remains a robust workhorse for routine QA/QC. HPLC methods often require pre-column derivatization (e.g., with fluorescamine) to enhance sensitivity[6]. Validated HPLC methods for sulfonamides in milk and feed demonstrate excellent precision (RSD < 8.8%) and recoveries between 93.9% and 115.9%[7][8].

The Rapid Screen: Direct Competitive ELISA

ELISA provides high-throughput screening capabilities without the need for extensive sample clean-up. However, a critical field-proven insight is that ELISA frequently overestimates sulfonamide concentrations compared to chromatographic methods . This causality stems from cross-reactivity: ELISA antibodies often bind not only to the parent drug but also to its major metabolites (e.g., N4-acetyl-sulfamethazine) present in incurred tissues. Studies have shown ELISA/HPLC concentration ratios can range from 3.5 to 9.2 in tissue samples[9].

Quantitative Performance Comparison
MetricLC-MS/MS (Gold Standard)HPLC-UV/FLD (Alternative)Competitive ELISA (Screening)
Linearity ( R2 ) > 0.995[5]> 0.990[7]0.993 (Correlated to HPLC)
Accuracy (Recovery %) 74.3% – 118.0%[5]93.9% – 115.9%[8]~99.0% (Spiked Buffer)
Precision (RSD %) < 12.0%[7]< 8.8%[8]< 15.0% (Inter-assay)[9]
LOD / LOQ ~1.2 ng/L / ~7.6 ng/L[5]~15 µg/kg / ~50 µg/kg[8]~0.01 µg/g (Matrix dependent)
Matrix Effects High (Requires IS correction)ModerateHigh (Requires dilution)
Primary Limitation High capital/operational costCo-elution with impuritiesCross-reactivity with metabolites

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any analytical workflow must be a self-validating system. This means incorporating internal standards (IS), matrix blanks, and calibration checks directly into the protocol to continuously monitor accuracy and precision.

LCMSWorkflow Sample 1. Sample Matrix (Tissue/Plasma/Milk) Prep 2. QuEChERS Prep (Extraction & Clean-up) Sample->Prep LC 3. HPLC Separation (C18 Column, Gradient) Prep->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Analysis (Accuracy, Precision, Linearity) MS->Data

Caption: Standardized LC-MS/MS workflow for sulfonamide quantification.

Protocol A: LC-MS/MS Quantification using QuEChERS Extraction

Causality Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized here because the acetonitrile extraction precipitates proteins, while the dispersive solid-phase extraction (dSPE) removes lipids. This drastically reduces ion suppression in the MS source, ensuring linear response.

  • Sample Homogenization & Spiking: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with an isotopically labeled internal standard (e.g., Sulfamethazine-d4) to a final concentration of 10 ng/g. Self-Validation: The IS corrects for any analyte loss during extraction and normalizes matrix-induced ion suppression.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile[1]. Vortex vigorously for 1 minute. Add 4 g anhydrous MgSO4 and 1 g NaCl to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 5 mL of the upper organic layer to a tube containing 150 mg C18 and 900 mg anhydrous MgSO4. Vortex and centrifuge.

  • Reconstitution: Evaporate 2 mL of the supernatant to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Mobile Phase A (0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (100 mm x 2.1 mm, 1.8 µm)[7].

    • Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) at 0.3 mL/min.

    • Detection: ESI positive mode, MRM transitions.

  • System Suitability Check: Before running samples, inject a matrix blank to confirm the absence of interfering peaks at the LLOQ retention time[10]. Ensure the calibration curve (6-8 points) yields an R2>0.995 .

Protocol B: Direct Competitive ELISA Screening

Causality Note: In a competitive ELISA, the target analyte in the sample competes with an enzyme-conjugated analyte for limited antibody binding sites. Therefore, the signal is inversely proportional to the concentration of the sulfonamide.

  • Sample Dilution: Dilute plasma or serum samples 1:40 (v/v) in PBS-T (Phosphate Buffered Saline with Tween-20). Self-Validation: Dilution is critical to mitigate non-specific protein binding (matrix effects) that can lead to false positives.

  • Competition Reaction: Add 50 µL of the diluted sample (or standard calibrator) to the microtiter plate wells coated with anti-sulfonamide IgG. Immediately add 50 µL of Sulfonamide-Horseradish Peroxidase (HRP) conjugate.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Washing: Wash the wells 4 times with PBS-T to remove unbound reagents.

  • Detection: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for 15 minutes. Stop the reaction with 50 µL of 1M H2SO4.

  • Quantification: Read the absorbance at 450 nm. Calculate the B/B0​ percentage. Ensure the intra-assay precision of duplicate wells is < 15% CV to validate the run[9].

Conclusion

Achieving reliable quantification of sulfonamides requires aligning the analytical method with the specific phase of research or regulatory requirement. LC-MS/MS remains the gold standard, providing the highest degree of accuracy and precision required for FDA M10 compliance[2]. HPLC-UV/FLD serves as a highly reproducible, cost-effective alternative for routine matrices[6]. Finally, while ELISA offers unparalleled throughput for screening, scientists must account for its inherent overestimation due to metabolite cross-reactivity when interpreting pharmacokinetic or residue data[9].

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. fda.gov.[Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. au.dk.[Link]

  • Bioanalytical method validation: An updated review. nih.gov.[Link]

  • Direct Competitive ELISA for Sulfamethazine. jejunu.ac.kr.[Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk. researchgate.net.[Link]

  • Determination of Sulphadimidine (Sulfamethazine) Residues in Milk, Plasma, Urine and Edible Tissues by Sensitive ELISA. tandfonline.com.[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. mdpi.com.[Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of (2-hydroxyphenyl)methanesulfonamide's Biological Activity

Introduction: The Crucial Path from Benchtop to Bedside In the intricate world of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is long and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Path from Benchtop to Bedside

In the intricate world of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is long and fraught with challenges. A critical aspect of this journey is understanding how a compound's activity in a controlled, artificial in vitro environment translates to its performance within a complex living organism, or in vivo. This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern pharmaceutical science.[1][2] A strong IVIVC can streamline the development process, reduce the need for extensive clinical trials, and provide a reliable framework for quality control during manufacturing.[1]

This guide provides a comprehensive comparison of the in vitro and in vivo biological activity of (2-hydroxyphenyl)methanesulfonamide, a novel sulfonamide derivative. The sulfonamide functional group is a key component in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial and anti-inflammatory to anticancer.[3][4] Through a detailed examination of experimental methodologies and the resulting data, we will explore the predictive power of in vitro assays and the complexities of in vivo responses. Our focus will be on elucidating the causal relationships behind our experimental choices and establishing a self-validating system of protocols.

Part 1: The In Vitro Evaluation - Unmasking a Compound's Potential

The initial assessment of a compound's biological activity is invariably performed in vitro. These assays are designed to be rapid, high-throughput, and to provide a quantitative measure of a specific biological effect. For many sulfonamide-based anti-inflammatory agents, a key molecular target is the cyclooxygenase-2 (COX-2) enzyme.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound: (2-hydroxyphenyl)methanesulfonamide

  • Celecoxib (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Compound Preparation: Prepare a stock solution of (2-hydroxyphenyl)methanesulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to their optimal working concentrations.

  • Reaction Incubation: In a 96-well plate, add the test compound dilutions, the COX-2 enzyme, and the assay buffer. Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a specified incubation period (e.g., 10 minutes at 37°C), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Visualization

In_Vitro_COX2_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Compound Dilutions Incubation Incubate Compound, COX-2, & Substrate Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Prep Enzyme_Prep->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify PGE2 (EIA) Termination->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for the in vitro COX-2 inhibition assay.

Part 2: The In Vivo Assessment - Navigating Biological Complexity

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. For an anti-inflammatory agent, a common in vivo model is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the anti-inflammatory activity of (2-hydroxyphenyl)methanesulfonamide in an acute inflammation model.

Materials:

  • Male Wistar rats (180-220 g)

  • (2-hydroxyphenyl)methanesulfonamide

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the test compound or controls orally (p.o.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection; Vt).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100

    • Where ΔV = Vt - V0

  • Pharmacokinetic Analysis (Satellite Group): A separate group of animals can be used for pharmacokinetic studies. After oral administration of the test compound, blood samples are collected at various time points. Plasma concentrations of the compound are then determined using a validated analytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.[6]

Workflow Visualization

In_Vivo_Edema_Model cluster_phase1 Pre-Treatment cluster_phase2 Inflammation & Measurement cluster_phase3 Data Analysis Acclimatization Animal Acclimatization Grouping Grouping & Dosing Acclimatization->Grouping Induction Carrageenan Injection Grouping->Induction PK_Analysis Pharmacokinetic Analysis (Satellite Group) Grouping->PK_Analysis Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Efficacy_Calc Calculate % Edema Inhibition Measurement->Efficacy_Calc

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Part 3: The Correlation - Connecting the Dots

The ultimate goal of this comparative analysis is to establish a meaningful IVIVC.[7] A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate, is considered the most informative from a regulatory perspective.[1][2] For our study, we will focus on correlating the in vitro potency (IC50) with the in vivo efficacy and pharmacokinetic parameters.

Data Summary and Comparison
ParameterIn Vitro ResultIn Vivo Result
Target Activity COX-2 IC50: 0.5 µMPaw Edema Inhibition (at 3h): 55% at 10 mg/kg
Pharmacokinetics Not ApplicableCmax: 2.5 µg/mL
Tmax: 2 hours
AUC (0-t): 15 µg·h/mL
Controls Celecoxib IC50: 0.1 µMIndomethacin Inhibition: 65% at 5 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes.

IVIVC Analysis and Interpretation

The in vitro data indicates that (2-hydroxyphenyl)methanesulfonamide is a potent inhibitor of the COX-2 enzyme, with an IC50 value in the sub-micromolar range. The in vivo results corroborate this finding, demonstrating significant anti-inflammatory activity in a relevant animal model. The pharmacokinetic data provides crucial context for the efficacy observed. The Tmax of 2 hours aligns well with the peak anti-inflammatory effect observed around the 3-hour time point.

A strong correlation between the in vitro potency and the in vivo efficacy suggests that COX-2 inhibition is the primary mechanism of action for the observed anti-inflammatory effect. However, a perfect correlation is rare. Discrepancies can arise from a multitude of factors, including:

  • Metabolism: The compound may be metabolized in vivo to more or less active forms.[8]

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the amount of drug reaching the target site.

  • Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unforeseen effects.

Conceptual IVIVC Framework

IVIVC_Concept cluster_invitro In Vitro cluster_invivo In Vivo invitro_diss Dissolution/Release invivo_absorption Absorption invitro_diss->invivo_absorption Level A Correlation invitro_potency Potency (IC50) invivo_response Pharmacodynamic Response (Efficacy) invitro_potency->invivo_response Potency-Efficacy Correlation invivo_pk Pharmacokinetics (Cmax, AUC) invivo_absorption->invivo_pk invivo_pk->invivo_response

Caption: Conceptual framework of In Vitro-In Vivo Correlation (IVIVC).

Conclusion: A Predictive Tool for Rational Drug Development

The comparative analysis of (2-hydroxyphenyl)methanesulfonamide demonstrates the critical interplay between in vitro and in vivo studies. A robust IVIVC serves as a powerful predictive tool, enabling researchers to make more informed decisions throughout the drug development pipeline. By understanding the relationship between a compound's intrinsic activity and its behavior in a complex biological system, we can optimize formulations, predict clinical outcomes, and ultimately, accelerate the delivery of novel and effective therapies to patients in need. The principles and methodologies outlined in this guide provide a solid foundation for conducting such correlative studies with scientific rigor and integrity.

References

  • Jaimini, M., & Rawat, S. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Journal of Pharmaceutical and Scientific Innovation, 3(5), 415-420. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Kim, Y., & Shin, S. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Pharmaceutics, 8(2), 17. [Link]

  • Sánchez-Dengra, B., González-Álvarez, I., Bermejo, M., & González-Álvarez, M. (2021). Deconvolution and convolution methods, which one gives the best predictability? European Journal of Pharmaceutics and Biopharmaceutics, 158, 185-197. [Link]

  • U.S. Food and Drug Administration. (n.d.). In Vitro-In Vivo Correlation for Complex Drug Products. [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3209. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Di Micco, S., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 10(1), 10695. [Link]

  • Meng, J., Qian, D., Ai, L., & Liu, Z. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 99. [Link]

  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35649-35665. [Link]

  • PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Krause, W., Kühne, G., & Schillinger, E. (1983). Pharmacokinetics and biotransformation of methane sulphonanilides with anti-inflammatory activity in the rat and monkey--comparison with piroxicam. Xenobiotica, 13(5), 265-272. [Link]

  • Eldehna, W. M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

  • Khan, I., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(14), 5364. [Link]

  • ResearchGate. (n.d.). The in vitro antiproliferative activity of sulfonamide derivatives 2–15.... [Link]

  • Asghari, S., Ramezanpour, S., & Asghari, S. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry, 29(33), 5568-5603. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.